molecular formula C8H4ClN3 B1291006 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 920966-02-5

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B1291006
CAS No.: 920966-02-5
M. Wt: 177.59 g/mol
InChI Key: ULYGKPKPBWOTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C8H4ClN3 and its molecular weight is 177.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYGKPKPBWOTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640137
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920966-02-5
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical and physical characteristics, outlines a putative synthetic methodology, and discusses its potential biological significance within the broader class of pyrrolopyridine-based kinase inhibitors.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The table below summarizes the available quantitative data. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₄ClN₃--INVALID-LINK--, --INVALID-LINK--[1][2], --INVALID-LINK--[3], --INVALID-LINK--[4][5]
Molecular Weight 177.59 g/mol --INVALID-LINK--, --INVALID-LINK--[1][2], --INVALID-LINK--[3], --INVALID-LINK--[4][5]
Appearance White to light brown solid--INVALID-LINK--
Density 1.50 g/cm³--INVALID-LINK--[6]
pKa (Predicted) 11.60 ± 0.40--INVALID-LINK--[6]
XLogP3 (Predicted) 1.7--INVALID-LINK--[6]
Solubility Soluble in some organic solvents; less soluble in water.--INVALID-LINK--

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible synthetic route can be extrapolated from the synthesis of the analogous 5-carbaldehyde derivative. The following proposed methodology is for informational purposes and would require optimization and validation.

Objective: To synthesize this compound from a suitable precursor.

Proposed Reaction Scheme:

A potential synthetic route could involve the direct cyanation of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. This would likely involve the following key steps:

  • Protection of the Pyrrole Nitrogen: The pyrrole nitrogen of 4-chloro-1H-pyrrolo[2,3-b]pyridine is typically protected to prevent side reactions. A common protecting group is the triisopropylsilyl (TIPS) group.

  • Directed Ortho-Metalation and Cyanation: The protected intermediate can then undergo a directed ortho-metalation at the C5 position using a strong base like s-butyllithium. The resulting organolithium species can then be quenched with a cyanating agent, such as cyanogen bromide or tosyl cyanide, to introduce the nitrile group.

  • Deprotection: The final step would be the removal of the protecting group from the pyrrole nitrogen, typically using an acid like trifluoroacetic acid or a fluoride source like tetrabutylammonium fluoride (TBAF).

The workflow for this proposed synthesis is illustrated in the diagram below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Cyanation cluster_2 Step 3: Deprotection & Isolation Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Protect React with TIPS-Cl, Imidazole Start->Protect Protected 4-Chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine Protect->Protected Metalation s-BuLi, THF, -78°C Protected->Metalation Cyanation Quench with Cyanogen Bromide Metalation->Cyanation Cyanated_Protected 4-Chloro-5-cyano-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine Cyanation->Cyanated_Protected Deprotection TFA or TBAF Cyanated_Protected->Deprotection Workup Aqueous Workup, Extraction Deprotection->Workup Purification Column Chromatography Workup->Purification Final_Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile Purification->Final_Product

Caption: Proposed Synthetic Workflow for this compound.

Biological Context and Potential Signaling Pathway Involvement

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.

While the specific biological target of this compound has not been definitively identified in the public domain, the broader class of pyrrolopyridines has been extensively investigated as inhibitors of several kinase families, including:

  • Janus Kinases (JAKs): These are key mediators of cytokine signaling through the JAK-STAT pathway.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[7][8]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is involved in the regulation of macrophages and is a target in oncology and inflammatory diseases.

Given this context, it is plausible that this compound functions as a kinase inhibitor. The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for pyrrolopyridine-based inhibitors.

Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile Inhibitor->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Initiates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

In this putative mechanism, this compound would act as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the autophosphorylation and subsequent activation of downstream signaling cascades. This, in turn, would inhibit cellular responses such as proliferation and survival, which are often dysregulated in cancer.

Conclusion

This compound is a compound with significant potential in drug discovery, owing to its structural similarity to known kinase inhibitors. While a complete physicochemical profile and a detailed understanding of its specific biological targets are still under investigation, the available data and the broader context of the pyrrolopyridine scaffold provide a strong rationale for its further exploration. Future research should focus on obtaining experimental data for its physicochemical properties, optimizing its synthesis, and elucidating its precise mechanism of action and therapeutic potential.

References

Navigating the Physicochemical Landscape of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is limited. This guide provides a comprehensive overview of the solubility of the closely related parent compound, 7-azaindole, to serve as a valuable proxy for researchers. The experimental protocols detailed herein are established methodologies that can be readily adapted for the precise determination of the solubility of this compound and its derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-azaindole scaffold, it is a key building block in the synthesis of various kinase inhibitors. Understanding the solubility of this compound is paramount for its application in drug discovery and development, impacting everything from initial screening assays to formulation and bioavailability. This technical guide offers a foundational understanding of its potential solubility characteristics and provides detailed protocols for its empirical determination.

Data Presentation: Solubility of 7-Azaindole

The following table summarizes the mole fraction solubility (x₁) of 7-azaindole in various pure solvents at different temperatures, as determined by the gravimetric method. This data provides a baseline for estimating the solubility behavior of its derivatives.

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Methanol 278.1510.83
283.1512.61
288.1514.63
293.1517.02
298.1519.69
303.1522.82
308.1526.35
313.1530.41
318.1535.09
323.1540.42
Ethanol 278.154.31
283.155.08
288.156.00
293.157.07
298.158.33
303.159.80
308.1511.52
313.1513.51
318.1515.84
323.1518.52
Isopropanol 278.153.51
283.154.19
288.155.01
293.156.00
298.157.17
303.158.56
308.1510.22
313.1512.18
318.1514.49
323.1517.22
Acetone 278.1513.52
283.1515.81
288.1518.45
293.1521.52
298.1525.08
303.1529.21
308.1534.03
313.1539.67
318.1546.22
323.1553.85
Acetonitrile 278.152.11
283.152.50
288.152.96
293.153.51
298.154.16
303.154.93
308.155.84
313.156.91
318.158.19
323.159.71
Tetrahydrofuran (THF) 278.1520.31
283.1523.95
288.1528.21
293.1533.20
298.1539.06
303.1545.96
308.1554.09
313.1563.69
318.1575.04
323.1588.47

Data extracted from a study on the solubility of 7-azaindole. The solubility of 7-azaindole in these pure solvents generally increases with temperature.[1][2][3]

Experimental Protocols

The following protocols provide detailed methodologies for determining both thermodynamic and kinetic solubility, which are crucial for different stages of drug development.

Protocol 1: Thermodynamic Solubility Determination via Gravimetric Method

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Thermostatic shaker bath

  • Analytical balance (±0.1 mg)

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent completely in a drying oven at a temperature that does not cause decomposition of the compound.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (UV-transparent)

  • Plate reader with UV detection capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer. This creates a range of compound concentrations with a consistent (and low) final DMSO concentration (typically <1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.

  • Precipitation Detection: Measure the turbidity (absorbance) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Quantification (Optional): To quantify the amount of soluble compound, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new UV-transparent plate.

  • UV Measurement: Measure the UV absorbance of the supernatant at the compound's λ_max.

  • Concentration Calculation: Determine the concentration of the soluble compound using a pre-established calibration curve of the compound in the assay buffer/DMSO mixture. The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis prep_compound Weigh Compound thermo_add Add Excess Compound to Solvent prep_compound->thermo_add prep_solvent Prepare Solvent prep_solvent->thermo_add prep_stock Prepare Stock Solution (in DMSO) kinetic_dilute Dilute Stock into Buffer prep_stock->kinetic_dilute thermo_equilibrate Equilibrate (e.g., 24-72h) thermo_add->thermo_equilibrate thermo_separate Separate Solid (Centrifuge/Filter) thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant (Gravimetric/HPLC) thermo_separate->thermo_analyze analysis_calc Calculate Solubility (mg/mL, µM) thermo_analyze->analysis_calc kinetic_incubate Incubate (e.g., 1-2h) kinetic_dilute->kinetic_incubate kinetic_detect Detect Precipitation (Turbidity) kinetic_incubate->kinetic_detect kinetic_analyze Analyze Supernatant (UV-Vis/HPLC) kinetic_detect->kinetic_analyze kinetic_analyze->analysis_calc analysis_report Report Data analysis_calc->analysis_report G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation jak->jak Phosphorylation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation inhibitor Pyrrolopyridine Inhibitor inhibitor->jak Inhibition transcription Gene Transcription dna->transcription G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm csf1 CSF-1 / IL-34 csf1r CSF1R csf1->csf1r Binding & Dimerization csf1r->csf1r Autophosphorylation pi3k PI3K csf1r->pi3k erk ERK csf1r->erk akt AKT pi3k->akt downstream Downstream Signaling akt->downstream erk->downstream cell_response cell_response downstream->cell_response Proliferation, Survival, Differentiation inhibitor Pyrrolopyridine Inhibitor inhibitor->csf1r Inhibition

References

A Comprehensive Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, experimental protocols for characterization, and potential biological significance based on related structures.

Core Physicochemical Data

While a specific experimentally determined melting point for this compound is not publicly available in the reviewed literature, data for the closely related parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is available and reported to be in the range of 174-176 °C[1][2]. The nitrile functional group at the 5-position is expected to influence the melting point due to changes in molecular polarity and crystal lattice packing. Below is a summary of the available data for the title compound.

PropertyValueSource
CAS Number 920966-02-5[3]
Molecular Formula C₈H₄ClN₃[3][4]
Molecular Weight 177.59 g/mol [3][4]
Appearance White to light solid[5]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[5]

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a critical physical property for its identification and purity assessment. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities. The following is a general protocol for determining the melting point of a compound like this compound using a capillary melting point apparatus.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • The sample of this compound, finely powdered

  • Mortar and pestle (optional, for powdering the sample)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Capillary Tube Packing: Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate measurement, set the heating rate to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range of these two temperatures.

Workflow for Melting Point Determination

G A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record T_start and T_end E->F G Report Melting Range F->G

Caption: Workflow for determining the melting point of an organic compound.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers. Inhibition of this pathway is a key strategy in oncology drug development.

Furthermore, structurally related pyrrole derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been designed and synthesized as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.

Given these precedents, it is plausible that this compound could serve as a valuable intermediate or a scaffold for the design of novel inhibitors targeting various protein kinases.

Hypothesized FGFR Signaling Pathway Inhibition

G cluster_cell Cell Membrane cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->FGFR Inhibition Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Potential inhibition of the FGFR signaling pathway by a derivative.

This document serves as a foundational guide for researchers interested in this compound. Further experimental investigation is warranted to fully characterize its physical properties and explore its potential as a pharmacologically active agent.

References

1H NMR spectrum of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in the public domain, this document presents a predicted ¹H NMR spectrum based on the analysis of the parent compound, 7-azaindole, and the known effects of chloro and cyano substituents on the chemical shifts and coupling constants of aromatic systems.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on data from analogous compounds and established principles of NMR spectroscopy.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)~12.5br s-
H6~8.8s-
H2~7.8d~3.5
H3~6.8d~3.5

Disclaimer: These are predicted values and may differ from experimental results.

Structural Analysis and Prediction of the ¹H NMR Spectrum

The structure of this compound contains four distinct protons: the pyrrole NH proton (H1), two protons on the pyrrole ring (H2 and H3), and one proton on the pyridine ring (H6).

  • H1 (NH): The proton on the pyrrole nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift, estimated to be around 12.5 ppm. This is characteristic of NH protons in similar heterocyclic systems.

  • H6: This proton is on the pyridine ring and is adjacent to the nitrogen atom and the cyano group. The electron-withdrawing nature of both the nitrogen atom and the cyano group will cause a significant downfield shift for H6, predicted to be around 8.8 ppm. With no adjacent protons, this signal is expected to be a singlet.

  • H2 and H3: These two protons are on the pyrrole ring. In the parent 7-azaindole, H2 and H3 appear as doublets due to their coupling to each other. The chloro substituent at position 4 is expected to have a modest deshielding effect on these protons. H2 is predicted to resonate at a higher chemical shift (around 7.8 ppm) than H3 (around 6.8 ppm). They will appear as doublets with a coupling constant (³JHH) of approximately 3.5 Hz, which is typical for protons on a pyrrole ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles to ensure the observation of the NH proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
  • Acquisition Parameters:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
  • Acquisition Time (AQ): At least 2-3 seconds to ensure good resolution.
  • Relaxation Delay (D1): 1-2 seconds.
  • Spectral Width (SW): A range of 0 to 14 ppm is typically sufficient.
  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum manually to obtain pure absorption line shapes.
  • Apply a baseline correction to the spectrum.
  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

G H1 H1 (NH) ~12.5 ppm br s H2 H2 ~7.8 ppm d H3 H3 ~6.8 ppm d H2->H3 J = ~3.5 Hz H3->H2 H6 H6 ~8.8 ppm s

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

In-Depth Technical Guide: 13C NMR Data for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, a fusion of a pyrrole and a pyridine ring, is a common scaffold in biologically active molecules. Understanding the precise chemical structure is paramount for structure-activity relationship (SAR) studies and further drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed overview of the ¹³C NMR characteristics of this compound, a general experimental protocol for its analysis, and a relevant biological signaling pathway where such compounds may exert their effects.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. The atom numbering corresponds to the chemical structure provided.

Chemical Structure:

Chemical structure of this compound with atom numbering
Carbon AtomPredicted Chemical Shift (δ, ppm)
C2128.8
C3101.9
C3a129.0
C4147.9
C5106.8
C6147.3
C7a149.1
-C≡N115.5

Experimental Protocols: Acquiring ¹³C NMR Spectra

The following is a general protocol for obtaining a high-quality ¹³C NMR spectrum for a heterocyclic compound such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus in the specific solvent.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift.

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

Mandatory Visualization: Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The diagram below illustrates the general FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse PLCg->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.

An In-depth Technical Guide to the X-ray Crystal Structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific X-ray crystal structure for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not publicly available. This guide has been constructed using the detailed crystallographic data of a closely related heterocyclic compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , to serve as a comprehensive template and illustrative example. The methodologies and data presentation herein are directly applicable to the analysis of the target compound once its crystal structure becomes available.

Introduction

The compound this compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their bioisosteric relationship with purines and their prevalence in kinase inhibitors and other therapeutic agents. The determination of the single-crystal X-ray structure of this molecule is crucial for understanding its three-dimensional conformation, intermolecular interactions, and for facilitating structure-based drug design efforts. This document provides a detailed overview of the crystallographic data and the experimental procedures relevant to such an analysis, using 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine as a reference.

Molecular Structure and Crystallographic Data

The molecular structure of the reference compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, reveals a planar molecule with the pyrrole and pyrimidine rings being nearly coplanar. In the crystal, molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further connected by C—H⋯N interactions, creating a two-dimensional network.

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data and refinement parameters for the reference compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.

Parameter Value
Empirical FormulaC₆H₄ClN₃
Formula Weight153.57
Temperature296 K
WavelengthMo Kα (0.71073 Å)
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a10.8810 (19) Å
b5.2783 (9) Å
c12.751 (2) Å
β114.333 (3)°
Volume667.3 (2) ų
Z4
Data Collection
DiffractometerEnraf–Nonius CAD-4
Reflections Collected3597
Independent Reflections1273
Refinement
R[F² > 2σ(F²)]0.052
wR(F²)0.145
Goodness-of-fit (S)1.00
Parameters91
Δρ_max_ / Δρ_min_0.58 / -0.43 e Å⁻³
Intermolecular Interactions

Hydrogen bonding plays a crucial role in the crystal packing of the reference compound. The key hydrogen bond geometries are detailed below.

D—H···A D—H (Å) H···A (Å) D···A (Å) **D—H···A (°) **
N2—H2···N10.862.072.927 (3)174
C6—H6···N30.932.573.315 (3)137

Experimental Protocols

The following sections describe the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound, based on the procedures used for the reference compound.

Synthesis and Crystallization

The synthesis of the title compound would likely involve a multi-step organic synthesis route, culminating in a final product that is purified by column chromatography or recrystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., dichloromethane, methanol, or ethyl acetate).

X-ray Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer. The data collection process involves irradiating the crystal with monochromatic X-rays and collecting the diffraction data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_mounting Mount Crystal crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Activation Compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Mass Spectrometry Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization and quantification of this and similar molecules.

Introduction to this compound

This compound belongs to the azaindole class of compounds, which are recognized for their diverse biological activities and as privileged scaffolds in the design of kinase inhibitors.[1] The structural characterization of such novel compounds is a critical step in the drug discovery and development pipeline. Mass spectrometry is a powerful analytical technique for confirming molecular weight and elucidating the structure of these molecules through fragmentation analysis.[3][4]

Molecular Structure and Properties:

  • Molecular Formula: C₈H₄ClN₃[5][6]

  • Molecular Weight: 177.59 g/mol [5][6]

  • CAS Number: 920966-02-5[5][6]

  • Synonyms: 4-Chloro-7-azaindole-5-carbonitrile

Mass Spectrometry Data

Quantitative mass spectrometry data is crucial for the identification and characterization of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement for molecular formula confirmation, while tandem mass spectrometry (MS/MS) reveals characteristic fragment ions for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Data

The following table summarizes the expected high-resolution mass spectrometry data for the protonated molecule [M+H]⁺.

ParameterExpected Value
Molecular FormulaC₈H₄ClN₃
Exact Mass (Monoisotopic)177.0145
Measured [M+H]⁺178.0223
Mass Error (ppm)< 5
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Tandem mass spectrometry of the [M+H]⁺ ion of this compound is expected to yield several characteristic fragment ions. The proposed fragmentation pattern is based on the known fragmentation of similar heterocyclic compounds, such as pyrroles and pyridines.[7][8] The table below outlines the predicted major fragment ions.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral FragmentProposed Fragment Structure
178.0223151.0328HCN[M+H-HCN]⁺
178.0223142.0066HCl[M+H-HCl]⁺
178.0223115.0354HCN + HCl[M+H-HCN-HCl]⁺

Experimental Protocols

The following protocols are provided as a general guideline for the mass spectrometric analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

  • Dissolution: Dissolve the compound in an appropriate organic solvent such as methanol, acetonitrile, or a mixture of these with water, to a concentration of approximately 1 mg/mL.[9]

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the LC-MS system (e.g., a mixture of the initial mobile phase).[9]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and mass spectrometer.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

A standard reversed-phase liquid chromatography method coupled with mass spectrometry is suitable for the analysis of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient from 5-95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 1-5 µL.

Mass Spectrometer Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Gas Temperature: 300 - 350 °C.[10]

  • Drying Gas Flow: 5 - 10 L/min.[10]

  • Nebulizer Pressure: 30 - 45 psi.[10]

  • MS Scan Range: m/z 50 - 500 for full scan analysis.

  • MS/MS Analysis: For fragmentation studies, the protonated molecular ion ([M+H]⁺ at m/z 178.0223) is selected as the precursor ion, and a collision energy is applied to induce fragmentation. The collision energy should be optimized to obtain a rich fragmentation spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve Compound (1 mg/mL) dilute Dilute Sample (1-10 µg/mL) dissolve->dilute filtrate Filter Sample dilute->filtrate lc_separation LC Separation (C18 Column) filtrate->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_fragments Fragment Ions parent [M+H]⁺ m/z = 178.0223 frag1 [M+H-HCN]⁺ m/z = 151.0328 parent->frag1 - HCN frag2 [M+H-HCl]⁺ m/z = 142.0066 parent->frag2 - HCl frag3 [M+H-HCN-HCl]⁺ m/z = 115.0354 frag1->frag3 - HCl frag2->frag3 - HCN

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

References

Spectroscopic Characterization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Comprehensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS No. 920966-02-5) have been conducted. These searches included scientific literature databases, chemical vendor catalogs, and patent databases.

Current Status: Despite extensive efforts, specific experimental spectroscopic data for this compound is not publicly available at this time. While basic information such as its molecular formula (C₈H₄ClN₃) and molecular weight (177.59 g/mol ) is readily confirmed, the detailed spectral data required for a comprehensive technical guide is absent from the accessible resources. Some vendors allude to the existence of such data for quality control purposes, but the data itself is not provided.

Proposed Alternative and Path Forward:

Given the unavailability of data for the specific molecule of interest, this guide will instead provide a detailed template and illustrative example based on the general spectroscopic characteristics of the pyrrolo[2,3-b]pyridine core and data from closely related analogs. This will serve as a comprehensive framework that researchers can apply once the experimental data for this compound becomes available.

This guide will cover:

  • Hypothetical Data Presentation: Structured tables for anticipated ¹H NMR, ¹³C NMR, IR, and MS data, based on known chemical shift ranges and fragmentation patterns for this class of compounds.

  • Detailed Experimental Protocols: Standardized methodologies for acquiring high-quality NMR, IR, and MS spectra for pyrrolo[2,3-b]pyridine derivatives.

  • Illustrative Visualizations: Graphviz diagrams outlining a typical experimental workflow for the synthesis and spectroscopic characterization of a novel pyrrolo[2,3-b]pyridine derivative.

This approach will provide a valuable resource for researchers by establishing a clear and structured methodology for the spectroscopic characterization of this compound and similar compounds.

Section 1: Hypothetical Spectroscopic Data

The following tables present the anticipated spectroscopic data for this compound. These values are predictions based on the analysis of similar structures and are intended to be replaced with experimental data once obtained.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~12.0br s-1HN1-H
~8.5s-1HH6
~7.8d~3.01HH2
~6.7d~3.01HH3

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150C7a
~148C4
~145C6
~130C2
~118C5
~115CN
~102C3
~100C3a

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~2230Medium, SharpC≡N Stretch
~1600MediumC=C Stretch (Aromatic)
~1550MediumC=N Stretch (Aromatic)
~800StrongC-Cl Stretch

Table 4: Hypothetical Mass Spectrometry (MS) Data

m/zIon Type
177/179[M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)
178/180[M+H]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes)

Section 2: Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: DMSO-d₆ (referenced to δ 2.50 ppm).

  • Spectral Width: 0-14 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.

  • Solvent: DMSO-d₆ (referenced to δ 39.52 ppm).

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas: Nitrogen.

Section 3: Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of a novel pyrrolo[2,3-b]pyridine derivative and a hypothetical signaling pathway where such a molecule might be investigated.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr ir IR product->ir ms MS product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Experimental workflow for synthesis and characterization.

signaling_pathway receptor Receptor Tyrosine Kinase downstream Downstream Signaling Cascade receptor->downstream Phosphorylation compound This compound (Hypothetical Inhibitor) compound->receptor Inhibition response Cellular Response (e.g., Proliferation, Survival) downstream->response

Caption: Hypothetical signaling pathway inhibition.

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a pivotal heterocyclic intermediate in modern medicinal chemistry. Also known as 4-Chloro-5-cyano-7-azaindole, this compound has emerged as a critical building block in the synthesis of highly targeted therapeutics, particularly protein kinase inhibitors. This document will delve into its discovery and historical context, detail its synthesis, and explore its applications in the development of novel pharmaceuticals.

Discovery and History

The discovery of this compound is intrinsically linked to the broader exploration of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold as a "privileged" structure in drug discovery. The 7-azaindole core is a bioisostere of indole and purine, enabling it to mimic the hinge-binding motif of ATP and interact with the active sites of various protein kinases. This has made it a cornerstone in the design of kinase inhibitors for oncology, immunology, and other therapeutic areas.

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence coincides with the intensive investigation of substituted 7-azaindoles in the early 21st century. The strategic placement of a chloro group at the 4-position and a carbonitrile group at the 5-position of the 7-azaindole ring system provides medicinal chemists with versatile handles for further chemical elaboration. The electron-withdrawing nature of these substituents also modulates the electronic properties of the heterocyclic core, influencing its binding affinity and pharmacokinetic properties. Its CAS number is 920966-02-5.[1]

The historical significance of this compound lies in its role as a key intermediate for a multitude of patented kinase inhibitors. Its structural features allow for the development of potent and selective inhibitors of various kinases, including, but not limited to, Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and others involved in critical cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 920966-02-5
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Appearance Solid
Synonyms 4-Chloro-5-cyano-7-azaindole

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic strategies developed for the broader class of substituted 7-azaindoles. A common approach involves the construction of the pyrrolo[2,3-b]pyridine core from appropriately substituted pyridine precursors.

Below is a representative synthetic workflow illustrating a plausible route to this compound, based on established methodologies for related 7-azaindole derivatives.

G A Substituted Pyridine Precursor B Introduction of Amino and Cyano Groups A->B Functional Group Interconversion C Chlorination B->C Chlorinating Agent D Pyrrole Ring Formation C->D Cyclization E This compound D->E Final Product

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

While a specific, detailed protocol for the initial synthesis of this compound is not extensively published, the following protocol for a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, provides valuable insight into the reaction conditions that could be adapted for the synthesis of the target nitrile. The conversion of a carbaldehyde to a carbonitrile is a standard transformation in organic synthesis.

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: [2]

A solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol) in tetrahydrofuran (50 mL) was cooled to -78°C. A solution of s-butyllithium in hexane/cyclohexane (1.06 M, 27 mL, 29 mmol) was added, and the mixture was stirred for 1 hour. To the reaction mixture, N,N-dimethylformamide (7.0 mL, 90 mmol) was added, and stirring was continued for an additional hour. The reaction was then quenched with 4 M hydrogen chloride in 1,4-dioxane (20 mL) and stirred for 30 minutes. Water was added, and the product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue was dissolved in dichloromethane (15 mL) and treated with trifluoroacetic acid (15 mL) for 1 day. After concentration, the mixture was neutralized with saturated aqueous sodium hydrogencarbonate. The precipitated solid was collected by filtration, washed with a mixture of ethyl acetate and hexane, and dried to yield the title compound as a pale yellow solid (2.72 g, 81% yield).[2]

Note: To obtain the target 5-carbonitrile derivative, the 5-carbaldehyde could be converted to an oxime followed by dehydration, a standard synthetic transformation.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a highly sought-after intermediate in the synthesis of potent and selective protein kinase inhibitors. The 4-chloro substituent serves as a key attachment point for various amine-containing fragments via nucleophilic aromatic substitution, while the 5-cyano group can be maintained or transformed into other functional groups to optimize pharmacological properties.

The following diagram illustrates a simplified signaling pathway that can be targeted by inhibitors derived from this core structure.

G cluster_0 Cellular Signaling Pathway cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling Proteins (e.g., JAK, STAT) B->C D Gene Transcription C->D E Cell Proliferation, Survival D->E F Kinase Inhibitor (derived from this compound) F->B Inhibition F->C Inhibition

Caption: Simplified signaling pathway targeted by kinase inhibitors.

Examples of Kinase Inhibitors and Biological Activity

The utility of this compound as a precursor is demonstrated by the potent biological activities of the final drug candidates. The table below presents IC₅₀ values for representative kinase inhibitors whose syntheses involve intermediates structurally similar to the title compound.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
JAK1/2Pyrrolo[2,3-d]pyrimidine<10[3]
CSF1RPyrrolo[2,3-d]pyrimidine1-10[4]
LRRK2Pyrrolo[2,3-d]pyrimidine2[5]
EGFR (T790M mutant)Pyrrolo[2,3-d]pyrimidine0.21[6]

Note: The IC₅₀ values are for the final inhibitor compounds, not the intermediate itself.

Conclusion

This compound has established itself as a cornerstone in the modern drug discovery landscape. Its strategic design, combining the privileged 7-azaindole scaffold with versatile chloro and cyano functionalities, provides a robust platform for the synthesis of highly targeted and potent kinase inhibitors. This in-depth guide has provided a comprehensive overview of its historical context, synthetic accessibility, and critical role in the development of next-generation therapeutics. For researchers and scientists in the field, a thorough understanding of this key intermediate is essential for the continued innovation of novel medicines to address unmet medical needs.

References

An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Chemical Structure, Bonding, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, bonding characteristics, and a plausible synthesis route. While specific experimental spectral and crystallographic data for this exact molecule are not publicly available, this guide presents predicted spectroscopic characteristics based on analogous compounds and fundamental principles. Furthermore, it explores the potential biological activity of this compound as a kinase inhibitor, focusing on the Janus kinase (JAK) signaling pathway, a critical mediator of immune response and cell growth. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Structure and Bonding

This compound possesses a fused heterocyclic ring system, which is a common scaffold in many biologically active molecules. The core structure consists of a pyrrole ring fused to a pyridine ring, forming a 7-azaindole nucleus. This core is further functionalized with a chloro group at position 4 and a carbonitrile group at position 5.

The chemical structure can be represented as:

The bonding within the molecule is characterized by a combination of sigma (σ) and pi (π) bonds, resulting in a planar aromatic system. The pyrrole and pyridine rings are both aromatic, and their fusion creates an extended π-electron system. The nitrogen atom in the pyrrole ring contributes a lone pair of electrons to the aromatic system, while the nitrogen in the pyridine ring acts as a π-electron acceptor. The chloro and carbonitrile substituents are electron-withdrawing groups, which can influence the electron density distribution within the ring system and its reactivity.

Predicted Physicochemical Properties

While experimental data is limited, the following properties can be predicted based on the structure.

PropertyPredicted ValueSource
Molecular Formula C₈H₄ClN₃[1][2][3]
Molecular Weight 177.59 g/mol [1][2][3]
CAS Number 920966-02-5[1][2]
Appearance Solid[2]
SMILES Clc1c(cnc2[nH]ccc12)C#N[2]
InChI 1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)[2]

Spectroscopic and Crystallographic Data

Predicted ¹H and ¹³C NMR Spectral Data

The proton and carbon NMR spectra are expected to be consistent with the proposed structure.

Table 2.1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (Pyrrole NH)11.0 - 12.0br s-
H (Aromatic)7.0 - 8.5m-
H (Aromatic)7.0 - 8.5m-
H (Aromatic)7.0 - 8.5m-

Table 2.2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C (Aromatic)110 - 150
C-Cl140 - 150
C-CN100 - 110
C≡N115 - 120
Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2.3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (pyrrole)3200 - 3400Medium
C-H stretch (aromatic)3000 - 3100Medium
C≡N stretch (nitrile)2220 - 2260Sharp, Medium
C=C/C=N stretch (aromatic)1500 - 1600Medium-Strong
C-Cl stretch700 - 800Strong
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 2.4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺177/179 (due to ³⁵Cl/³⁷Cl isotopes)
[M-Cl]⁺142
[M-HCN]⁺150/152

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the intramolecular cyclization of 3-ethynyl-4-chloropyridin-2-amine-5-carbonitrile.[4]

Experimental Workflow for Synthesis

Synthesis_Workflow Start 3-Ethynyl-4-chloropyridin-2-amine-5-carbonitrile Solvent Dissolve in anhydrous methanol Add catalytic glacial acetic acid Start->Solvent Reagent Add Sodium Cyanoborohydride Solvent->Reagent Reaction Stir and heat to 60°C under Nitrogen atmosphere Reagent->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Work-up procedure (Details not specified) Monitoring->Workup Reaction complete Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Dissolve 3-ethynyl-4-chloropyridin-2-amine-5-carbonitrile in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add sodium cyanoborohydride (1.10 mmol) to the reaction mixture.

  • Stir the mixture and heat to 60°C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, perform an appropriate work-up procedure to isolate the product. (Note: The specific work-up procedure is not detailed in the available literature).

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to exhibit a range of biological activities, with a significant number acting as kinase inhibitors.[4] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Potential as a JAK Inhibitor

The 1H-pyrrolo[2,3-b]pyridine core is a key pharmacophore in several known Janus kinase (JAK) inhibitors.[4][5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby regulating processes such as cell proliferation, differentiation, and immune responses.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiation Inhibitor This compound Inhibitor->JAK Inhibition

References

An In-depth Technical Guide to the Tautomerism of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tautomerism in the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core can exist in two primary prototropic tautomeric forms: the 1H-tautomer and the 7H-tautomer.[1] The equilibrium between these forms is a critical consideration in drug design and development, as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinities, solubility, and metabolic stability.

For the unsubstituted 7-azaindole, the 1H-tautomer is generally considered the more stable and predominant form in solution and the solid state. This preference is attributed to the aromaticity of both the pyrrole and pyridine rings in this configuration.

Predicted Tautomeric Equilibrium of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

The tautomeric landscape of this compound is dictated by the electronic properties of the chloro and carbonitrile substituents. Both are electron-withdrawing groups, which are expected to significantly influence the acidity of the pyrrole N-H and the basicity of the pyridine nitrogen.

  • Chloro Group (at C4): The chloro group is an electron-withdrawing group primarily through its inductive effect (-I). This effect will decrease the electron density in the pyridine ring, thereby reducing the basicity of the pyridine nitrogen (N7).

  • Carbonitrile Group (at C5): The cyano group is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. This will further decrease the basicity of the pyridine nitrogen and increase the acidity of the pyrrole N-H proton.

The combined electron-withdrawing nature of these substituents is predicted to further stabilize the 1H-tautomer by making the pyrrole proton more acidic and the pyridine nitrogen less basic, thus disfavoring the proton transfer to form the 7H-tautomer.

Data Presentation

Table 1: Predicted Effects of Substituents on Tautomeric Equilibrium
SubstituentPositionElectronic EffectPredicted Impact on pKa (Pyrrole N-H)Predicted Impact on pKa (Pyridine N7-H+)Predicted Shift in Equilibrium
Chloro4-IDecreaseDecreaseFavors 1H-tautomer
Carbonitrile5-I, -MSignificant DecreaseSignificant DecreaseStrongly favors 1H-tautomer
Table 2: Hammett Constants for Relevant Substituents
Substituentσmetaσpara
Cl0.370.23
CN0.560.66

Data sourced from established Hammett constant tables.[2][3] These values quantify the electron-withdrawing strength of the substituents.

Mandatory Visualizations

tautomer_equilibrium Tautomer1 1H-pyrrolo[2,3-b]pyridine (1H-tautomer - Major) Tautomer2 7H-pyrrolo[2,3-b]pyridine (7H-tautomer - Minor) Tautomer1->Tautomer2 Proton Transfer experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR 1H NMR Spectroscopy (in various solvents) Synthesis->NMR Characterization UV_Vis UV-Vis Spectroscopy (Solvent Titration) Synthesis->UV_Vis Characterization Computation Computational Chemistry (DFT Calculations) Synthesis->Computation Characterization Equilibrium Determination of Tautomer Ratio and Equilibrium Constant (K_T) NMR->Equilibrium Data Analysis UV_Vis->Equilibrium Data Analysis Computation->Equilibrium Data Analysis

References

An In-depth Technical Guide to the Electronic Properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs and computational predictions to offer valuable insights for researchers in drug discovery and development.

Introduction

This compound belongs to the 7-azaindole class of compounds, which are recognized as important scaffolds in the development of therapeutic agents. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been identified as a key pharmacophore in numerous kinase inhibitors. The introduction of a chloro substituent at the 4-position and a carbonitrile group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against key oncology targets such as Fibroblast Growth Factor Receptors (FGFRs)[1][2].

Physicochemical and Electronic Properties

While experimental data for this compound is not extensively available, the following table summarizes its basic properties and includes predicted electronic properties based on analyses of the core scaffold.

PropertyValueSource
Molecular Formula C₈H₄ClN₃[3][4][5]
Molecular Weight 177.59 g/mol [3][4][5]
CAS Number 920966-02-5[3][4]
Appearance Predicted to be a solid at room temperature.
HOMO-LUMO Gap (Predicted) ~3.59 eV (based on 4-chloro-1H-pyrrolo[2,3-b]pyridine)[6]

The predicted large HOMO-LUMO gap for the core structure suggests high kinetic stability. The electron-withdrawing nature of the nitrile group at the 5-position is expected to lower the energy of the LUMO, potentially enhancing the molecule's electron-accepting capabilities and influencing its interactions with biological targets.

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be extrapolated from the established synthesis of the corresponding 5-carbaldehyde derivative[7]. The proposed workflow involves the protection of the pyrrole nitrogen, followed by lithiation and formylation, which could be adapted to a cyanation reaction.

Proposed Synthetic Workflow

G A 4-Chloro-1H-pyrrolo[2,3-b]pyridine B N-Protection (e.g., TIPS-Cl, Imidazole) A->B C 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine B->C D Lithiation (s-BuLi, -78 °C) C->D E Intermediate Lithiated Species D->E F Cyanation (e.g., N-Cyanosuccinimide) E->F G Protected this compound F->G H Deprotection (e.g., TBAF or acid) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Pyrrole Nitrogen To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., THF), a suitable protecting group reagent such as triisopropylsilyl chloride (TIPS-Cl) and an organic base (e.g., imidazole) are added. The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to yield the N-protected intermediate.

Step 2: Directed Ortho-Metalation and Cyanation The N-protected intermediate is dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78 °C. A strong lithium base, such as s-butyllithium, is added dropwise to effect deprotonation at the C5 position. Following this, a cyanating agent, for instance, N-cyanosuccinimide or cyanogen bromide, is introduced to the reaction mixture.

Step 3: Deprotection The resulting protected 5-carbonitrile derivative is then subjected to deprotection. For a silyl protecting group, a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions can be employed to afford the final product, this compound.

Characterization: The final product would be characterized using standard analytical techniques, including ¹H and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and infrared spectroscopy to identify the nitrile functional group.

Role in Drug Development and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Specifically, derivatives of this core have demonstrated potent activity against Fibroblast Growth Factor Receptors (FGFRs)[1][2]. Abnormal activation of FGFR signaling is implicated in various cancers, making it a prime target for therapeutic intervention.

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G cluster_0 cluster_1 cluster_2 FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival AKT->Angiogenesis Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Inhibitor->Dimerization Inhibition

References

A Technical Guide to Quantum Chemical Calculations for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 7-azaindole scaffold, it serves as a crucial intermediate in the synthesis of various bioactive molecules. Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for designing novel therapeutics. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, providing insights that can guide experimental studies and accelerate the drug discovery process.

Experimental Protocols: A Roadmap for In-Silico Analysis

This section details the theoretical framework and procedural steps for conducting a comprehensive quantum chemical analysis of this compound.

Molecular Structure and Geometry Optimization

The initial step involves constructing the 3D structure of the molecule. This can be done using molecular building software. The subsequent and most critical step is to find the most stable conformation of the molecule, which corresponds to the minimum energy on the potential energy surface.

  • Methodology : Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization.[1][2][3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic molecules.[1][5]

  • Basis Set : A suitable basis set, such as 6-311++G(d,p), is recommended.[5] This basis set provides a good balance between computational cost and accuracy for molecules of this size, incorporating polarization and diffuse functions to accurately describe the electron distribution.

  • Software : Commercially available software packages like Gaussian, ORCA, or GAMESS are commonly used for these calculations.

  • Verification : To ensure that the optimized structure corresponds to a true minimum, vibrational frequency calculations must be performed. The absence of any imaginary frequencies confirms that the structure is at a local minimum on the potential energy surface.

Vibrational Analysis

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide theoretical infrared (IR) and Raman spectra. These can be compared with experimental spectra to validate the computational model.

  • Methodology : The same level of theory and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) should be employed for consistency. The calculation provides the harmonic vibrational frequencies.[1][5]

  • Scaling : It is a common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.[2]

  • Analysis : The calculated vibrational modes can be visualized to understand the nature of the atomic motions associated with each frequency. This aids in the assignment of experimental spectral bands to specific functional groups, such as C≡N stretching, N-H stretching, and aromatic ring vibrations.[6]

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity.[7][8] A smaller gap suggests that the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to electrostatic interactions.[7]

  • Global Reactivity Descriptors : From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

    • Electronegativity (χ) : The tendency of a molecule to attract electrons.

    • Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution.

    • Softness (S) : The reciprocal of hardness, indicating the molecule's polarizability.

    • Electrophilicity Index (ω) : A measure of the molecule's ability to accept electrons.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and charge delocalization.

  • Methodology : NBO calculations are typically performed on the optimized geometry using the same level of theory and basis set.

  • Analysis : The analysis provides information on the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the stabilization energies associated with donor-acceptor interactions. This can be used to understand the intramolecular charge transfer and the stability of the molecule.

Data Presentation

Due to the absence of specific published data for this compound, the following tables are presented as templates for how the calculated quantitative data should be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C2Calculated Value
C2-C3Calculated Value
...Calculated Value
N1-C2-C3Calculated Value
C2-C3-C3aCalculated Value
...Calculated Value
N7-C7a-C3a-C3
...

Table 2: Calculated Vibrational Frequencies

ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Scaled (cm⁻¹)Assignment
ν₁Experimental ValueCalculated ValueScaled ValueN-H stretch
ν₂Experimental ValueCalculated ValueScaled ValueC≡N stretch
...Experimental ValueCalculated ValueScaled Value...

Table 3: Electronic Properties and Global Reactivity Descriptors

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
Ionization Potential (I)Calculated Value
Electron Affinity (A)Calculated Value
Electronegativity (χ)Calculated Value
Chemical Hardness (η)Calculated Value
Softness (S)Calculated Value
Electrophilicity Index (ω)Calculated Value

Table 4: Mulliken Atomic Charges

AtomCharge (e)
N1Calculated Value
C2Calculated Value
...Calculated Value
ClCalculated Value

Visualization of Computational Workflow and Data Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical quantum chemical calculation study and the relationships between the derived molecular properties.

G cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_details Computational Details (Method: B3LYP, Basis Set: 6-311++G(d,p)) comp_details->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) elec_prop->fmo mep Molecular Electrostatic Potential (MEP) elec_prop->mep nbo Natural Bond Orbital (NBO) Analysis elec_prop->nbo

Computational Workflow

G cluster_fmo Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity HOMO HOMO Energy Gap HOMO-LUMO Gap (Kinetic Stability) HOMO->Gap Hardness Chemical Hardness HOMO->Hardness Electronegativity Electronegativity HOMO->Electronegativity LUMO LUMO Energy LUMO->Gap LUMO->Hardness LUMO->Electronegativity Reactivity Chemical Reactivity Gap->Reactivity Electrophilicity Electrophilicity Index Hardness->Electrophilicity Hardness->Reactivity Electronegativity->Electrophilicity Electrophilicity->Reactivity

Property Relationships

Conclusion

Quantum chemical calculations provide a robust framework for investigating the molecular properties of this compound. By following the detailed protocols outlined in this guide, researchers can obtain valuable data on its geometry, vibrational spectra, and electronic structure. These theoretical insights are instrumental in understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby providing a solid foundation for its application in rational drug design and development. The synergy between such computational studies and experimental work is key to unlocking the full therapeutic potential of this and related compounds.

References

Methodological & Application

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The described synthetic pathway commences from commercially available 7-azaindole and proceeds through a four-step sequence involving chlorination, nitrogen protection, formylation, and nitrile formation.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a strategic functionalization of the 7-azaindole scaffold. The overall synthetic workflow is depicted below.

cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Protection cluster_2 Step 3: Formylation & Deprotection cluster_3 Step 4: Nitrile Formation A 7-Azaindole B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B m-CPBA, POCl3 C 4-Chloro-1H-pyrrolo[2,3-b]pyridine D 4-Chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine C->D TIPSCl, NaH E 4-Chloro-1-(triisopropylsilyl)- 1H-pyrrolo[2,3-b]pyridine F 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde E->F 1. s-BuLi, DMF 2. HCl or TFA G 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde H 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile G->H (NH4)2HPO4, 1-nitropropane, Acetic Acid

Figure 1: Overall synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Summary of Starting Materials and Products

StepStarting MaterialProductMolecular FormulaMolecular Weight ( g/mol )
17-Azaindole4-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.58
24-Chloro-1H-pyrrolo[2,3-b]pyridine4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineC₁₆H₂₅ClN₂Si308.92
34-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeC₈H₅ClN₂O180.59
44-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeThis compoundC₈H₄ClN₃177.59

Table 2: Summary of Reaction Conditions and Yields

StepKey ReagentsSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
1m-CPBA, POCl₃1,2-Dimethoxyethane, n-Heptane8018 h85
2TIPSCl, NaHTetrahydrofuran0 to RT2 h~90 (Estimated)
3s-BuLi, DMF, TFATetrahydrofuran, Dichloromethane-78 to RT~25 h81
4(NH₄)₂HPO₄, 1-NitropropaneAcetic AcidReflux12.5 h85-95 (on similar substrates)

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes the chlorination of 7-azaindole.

start Start step1 Dissolve 7-azaindole in 1,2-dimethoxyethane and n-heptane start->step1 step2 Add m-CPBA and stir at RT step1->step2 step3 Filter the mixture step2->step3 step4 Add POCl3 to the filtrate step3->step4 step5 Heat under reflux at 80°C for 18h step4->step5 step6 Cool, dilute with water, and adjust pH to 10 with 6N NaOH step5->step6 step7 Filter and wash with water to obtain the product step6->step7 end End step7->end

Figure 2: Workflow for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 7-Azaindole (3.6 g, 30 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 8.1 g)

  • Phosphorus oxychloride (POCl₃, 22 mL, 0.24 mol)

  • 1,2-Dimethoxyethane

  • n-Heptane

  • 6N Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Dissolve 7-azaindole in a mixture of 1,2-dimethoxyethane (17 mL) and n-heptane (33 mL).

  • To this solution, add m-CPBA and stir the mixture at room temperature.

  • Filter the resulting mixture through filter paper, washing with a solution of 1,2-dimethoxyethane (34 mL) and n-heptane (64 mL).

  • To the filtrate, add phosphorus oxychloride.

  • Heat the mixture under reflux at 80°C for 18 hours.

  • After cooling, dilute the reaction mixture with water (150 mL) and adjust the pH to 10 with a 6N solution of sodium hydroxide.

  • Filter the resulting precipitate and wash with water to obtain 4-Chloro-1H-pyrrolo[2,3-b]pyridine as a pale orange solid (3.9 g, 85% yield).

Step 2: Synthesis of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

This protocol describes the N-protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

start Start step1 Suspend NaH in dry THF at 0°C start->step1 step2 Add a solution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine in dry THF dropwise step1->step2 step3 Stir at 0°C for 30 min step2->step3 step4 Add TIPSCl dropwise at 0°C step3->step4 step5 Allow to warm to RT and stir for 2h step4->step5 step6 Quench with saturated aq. NH4Cl step5->step6 step7 Extract with ethyl acetate, dry, and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Figure 3: Workflow for the N-protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Triisopropylsilyl chloride (TIPSCl)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in dry THF and cool to 0°C.

  • Slowly add a solution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dry THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add triisopropylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Step 3: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

This protocol details the formylation of the protected 4-chloro-7-azaindole and subsequent deprotection.[1]

start Start step1 Dissolve TIPS-protected compound in THF and cool to -78°C start->step1 step2 Add s-BuLi and stir for 1h step1->step2 step3 Add DMF and stir for 1h step2->step3 step4 Add 4M HCl in 1,4-dioxane and stir for 30 min step3->step4 step5 Add water and extract with ethyl acetate step4->step5 step6 Wash organic layer, dry, and concentrate step5->step6 step7 Dissolve residue in DCM, add TFA, and stir for 1 day step6->step7 step8 Concentrate, add water, and neutralize with sat. aq. NaHCO3 step7->step8 step9 Collect and dry the precipitate step8->step9 step10 Wash the solid with ethyl acetate/hexane and dry step9->step10 end End step10->end

Figure 4: Workflow for the formylation and deprotection to yield the aldehyde.

Materials:

  • 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (5.74 g, 18.6 mmol)

  • s-Butyllithium (s-BuLi, 1.06 M in hexane/cyclohexane, 27 mL, 29 mmol)

  • N,N-Dimethylformamide (DMF, 7.0 mL, 90 mmol)

  • 4 M Hydrogen chloride in 1,4-dioxane (20 mL)

  • Trifluoroacetic acid (TFA, 15 mL)

  • Tetrahydrofuran (THF, 50 mL)

  • Dichloromethane (DCM, 15 mL)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution

  • Saturated aqueous sodium hydrogencarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in THF and cool the solution to -78°C.[1]

  • Add the s-butyllithium solution to the cooled mixture and stir for 1 hour.[1]

  • Add N,N-dimethylformamide to the reaction mixture and stir for an additional hour.[1]

  • Add 4 M hydrogen chloride in 1,4-dioxane and stir for 30 minutes.[1]

  • Add water to the reaction mixture and extract with ethyl acetate.[1]

  • Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Dissolve the resulting residue in dichloromethane, add trifluoroacetic acid, and stir the mixture for 1 day.[1]

  • Concentrate the reaction mixture under reduced pressure, add water, and neutralize with saturated aqueous sodium hydrogencarbonate.[1]

  • Collect the precipitated solid by filtration and dry under reduced pressure.[1]

  • Wash the resulting solid with a mixture of ethyl acetate (20 mL) and hexane (20 mL), collect by filtration, and dry under reduced pressure to obtain 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a pale yellow solid (2.72 g, 81% yield).[1]

Step 4: Synthesis of this compound

This protocol describes the conversion of the aldehyde to the nitrile.

start Start step1 Mix aldehyde, (NH4)2HPO4, 1-nitropropane, and glacial acetic acid start->step1 step2 Reflux the mixture for 12.5h step1->step2 step3 Remove volatile components under reduced pressure step2->step3 step4 Add excess water to the residue step3->step4 step5 Collect the precipitate by filtration and dry step4->step5 step6 Recrystallize from a suitable solvent system step5->step6 end End step6->end

Figure 5: Workflow for the conversion of the aldehyde to the nitrile.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • 1-Nitropropane

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask, combine 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1 equivalent), diammonium hydrogen phosphate (approximately 5 equivalents), 1-nitropropane (as solvent and reagent), and glacial acetic acid.

  • Heat the mixture to reflux and maintain for 12.5 hours.

  • After the reaction is complete, cool the mixture and remove the volatile components under reduced pressure.

  • To the dark residue, add an excess of water to precipitate the crude product.

  • Collect the solid by filtration and dry under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.

References

Reaction mechanism for the formation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Introduction

This compound, also known as 4-chloro-7-azaindole-5-carbonitrile, is a crucial intermediate in the synthesis of various biologically active compounds.[1] The pyrrolo[2,3-b]pyridine scaffold is a prominent feature in numerous compounds investigated as inhibitors for kinases such as LRRK2, MPS1, JAK1, and Met kinase, highlighting its significance in drug discovery and development.[1] This document provides a detailed reaction mechanism and an experimental protocol for the synthesis of this valuable heterocyclic compound.

Reaction Overview

The described synthesis involves an intramolecular cyclization of 3-ethynyl-4-chloropyridin-2-amine-5-carbonitrile.[1] This reaction proceeds in the presence of a reducing agent and a catalytic amount of acid, heated in an alcoholic solvent. The formation of the fused pyrrole ring is a key step in constructing the 7-azaindole core structure.

Reaction Mechanism

The formation of this compound from 3-ethynyl-4-chloropyridin-2-amine-5-carbonitrile is proposed to proceed via an intramolecular nucleophilic attack of the amino group onto the ethynyl group. The reaction is facilitated by heat and a catalytic amount of acid. The proposed mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group initiates a nucleophilic attack on the proximal carbon of the ethynyl triple bond.

  • Cyclization and Intermediate Formation: This attack leads to the formation of a five-membered ring and a carbanionic intermediate.

  • Protonation: The carbanion is subsequently protonated by a proton source in the reaction mixture, such as methanol or glacial acetic acid, to yield a non-aromatic intermediate.

  • Tautomerization: The intermediate undergoes tautomerization to form the stable, aromatic pyrrole ring, resulting in the final product, this compound.

While the cited protocol includes sodium cyanoborohydride, a reducing agent, its precise role in this specific cyclization to form an aromatic ring is not explicitly detailed and may be to control side reactions.

Reaction_Mechanism Start 3-Ethynyl-4-chloropyridin-2-amine-5-carbonitrile Intermediate1 Cyclized Intermediate (Carbanion) Start->Intermediate1 Intramolecular Nucleophilic Attack Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 + H+ Product This compound Intermediate2->Product Tautomerization Reagents CH3OH, CH3COOH 60°C

Caption: Proposed reaction mechanism for the formation of the pyrrole ring.

Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[1]

Materials and Reagents:

  • 3-Ethynyl-4-chloropyridin-2-amine-5-carbonitrile

  • Anhydrous Methanol (CH₃OH)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the starting material, 3-ethynyl-4-chloropyridin-2-amine-5-carbonitrile, in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • While stirring, add sodium cyanoborohydride to the reaction mixture.

  • Place the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture should be worked up using standard procedures for isolation and purification of the product (details not provided in the source).

Quantitative Data Summary

ParameterValue
Starting Material3-Ethynyl-4-chloropyridin-2-amine-5-carbonitrile
ReagentSodium Cyanoborohydride (NaBH₃CN)
Molar equivalent of Reagent1.10 mmol (based on a 70.0 mg quantity)
SolventAnhydrous Methanol
CatalystGlacial Acetic Acid (catalytic amount)
Reaction Temperature60°C
AtmosphereNitrogen
Product Molecular FormulaC₈H₄ClN₃
Product Molecular Weight177.59 g/mol
CAS Number920966-02-5

References

Application Notes and Protocols for the Use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a derivative of the 7-azaindole scaffold, is a pivotal building block in medicinal chemistry for the development of targeted kinase inhibitors. The pyrrolo[2,3-b]pyridine core is recognized as a privileged structure, capable of mimicking the adenine ring of ATP and forming key hydrogen bond interactions within the hinge region of kinase active sites. The strategic placement of a chloro group at the 4-position and a carbonitrile group at the 5-position provides versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides detailed application notes, experimental protocols, and relevant biological data for the utilization of this precursor in the synthesis of kinase inhibitors, with a focus on Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).

Kinase Targets and Signaling Pathways

Kinase inhibitors are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The 7-azaindole scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in various pathologies.

Janus Kinase (JAK) Family

The JAK family comprises four intracellular non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are essential mediators of signaling for numerous cytokines and growth factors, playing a critical role in the JAK-STAT signaling pathway, which is integral to immunity, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.[2]

JAK-STAT Signaling Pathway

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene Target Gene Transcription DNA->Gene Inhibitor JAK Inhibitor (e.g., from 4-Chloro-1H-pyrrolo [2,3-b]pyridine-5-carbonitrile) Inhibitor->JAK Inhibition FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription Inhibitor FGFR Inhibitor (e.g., from 4-Chloro-1H-pyrrolo [2,3-b]pyridine-5-carbonitrile) Inhibitor->FGFR Inhibition Synthetic_Workflow General Synthetic Workflow for Kinase Inhibitors Start 4-Chloro-1H-pyrrolo[2,3-b] pyridine-5-carbonitrile Step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid) Start->Step1 Step2 Buchwald-Hartwig Amination (Amine) Start->Step2 Intermediate1 4-Aryl Intermediate Step1->Intermediate1 Final Final Kinase Inhibitor Intermediate1->Final Further Modification Intermediate2 4-Amino Intermediate Step2->Intermediate2 Intermediate2->Final Further Modification Kinase_Assay_Workflow Experimental Workflow for Kinase Inhibition Assay Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Dispense Dispense Inhibitor and Kinase/Substrate Mix into 384-well plate Prep->Dispense Incubate1 Incubate at Room Temp (e.g., 15 min) Dispense->Incubate1 Initiate Initiate Reaction (Add ATP) Incubate1->Initiate Incubate2 Incubate at Room Temp (e.g., 60 min) Initiate->Incubate2 Stop Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate2->Stop Incubate3 Incubate at Room Temp (e.g., 40 min) Stop->Incubate3 Detect Generate Luminescent Signal (Kinase Detection Reagent) Incubate3->Detect Incubate4 Incubate at Room Temp (e.g., 30-60 min) Detect->Incubate4 Read Read Luminescence (Plate Reader) Incubate4->Read Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry and cancer research due to its role as a key intermediate in the synthesis of potent kinase inhibitors. The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully incorporated into numerous inhibitors targeting critical signaling pathways implicated in cancer progression, such as the Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) pathways. Dysregulation of these pathways is a known driver in various malignancies, making targeted inhibition a promising therapeutic strategy.

This document provides detailed application notes on the utility of this compound in cancer research, along with experimental protocols for its synthesis and evaluation as a potential kinase inhibitor.

Application in Cancer Research

The primary application of this compound in cancer research is as a foundational scaffold for the development of selective and potent kinase inhibitors. Its structural features allow for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties.

Targeting the FGFR Signaling Pathway

Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including breast, lung, gastric, and bladder cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs can effectively block downstream signaling, leading to reduced tumor cell proliferation, survival, and angiogenesis. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFRs.[1][2]

Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in cell proliferation, differentiation, and immunity. Constitutive activation of the JAK-STAT pathway is a hallmark of various hematological malignancies and solid tumors. The pyrrolo[2,3-b]pyridine core is a key component of several approved and investigational JAK inhibitors.

Quantitative Data: In Vitro Efficacy of Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases and cancer cell lines, demonstrating the potential of this scaffold.

Table 1: FGFR Kinase Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) [1][2]

Kinase TargetIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 2: Anti-proliferative Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against Cancer Cell Lines [2]

Cell LineCancer TypeIC50 (µM)
4T1Mouse Breast Cancer0.54
MDA-MB-231Human Breast Cancer>10
MCF-7Human Breast Cancer>10

Signaling Pathways and Mechanism of Action

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis.[3][4] this compound-based inhibitors act as ATP-competitive inhibitors, blocking the kinase activity of FGFRs and thereby inhibiting these downstream signals.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Angiogenesis Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->FGFR Inhibits

FGFR Signaling Pathway Inhibition.
JAK-STAT Signaling Pathway

Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription involved in cell proliferation and survival.[5][6][7] Pyrrolo[2,3-b]pyridine-based inhibitors block the ATP-binding site of JAKs, preventing the phosphorylation cascade.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Regulates Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

Experimental Protocols

Proposed Synthesis of this compound

Synthesis_Workflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1 Protection of Pyrrole Nitrogen (e.g., SEM-Cl, NaH) Start->Step1 Intermediate1 Protected 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄, DMF, heat) Intermediate1->Step2 Intermediate2 Protected 4-Chloro-7-azaindole- 5-carbonitrile Step2->Intermediate2 Step3 Deprotection (e.g., TBAF or TFA) Intermediate2->Step3 Product 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Step3->Product

Proposed Synthesis Workflow.

Protocol:

  • Protection: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as DMF, add a suitable base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the protected intermediate by column chromatography.

  • Cyanation: Combine the protected 4-chloro-7-azaindole, zinc cyanide (Zn(CN)₂), and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in an anhydrous solvent such as DMF. Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the protected nitrile in a suitable solvent (e.g., THF for TBAF deprotection or DCM for TFA deprotection). Add the deprotecting agent and stir at room temperature until the reaction is complete. Neutralize the reaction if necessary and extract the product. Purify the final compound, this compound, by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the IC50 value of a test compound against a target kinase (e.g., FGFR1 or JAK2).

Materials:

  • Recombinant human kinase (e.g., FGFR1 or JAK2)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the 2x kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

    • Prepare a 2x ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[1][6][7][8][9]

Conclusion

This compound represents a valuable building block in the design and synthesis of novel kinase inhibitors for cancer therapy. Its core structure is amenable to chemical modifications that can lead to potent and selective inhibitors of key oncogenic pathways, including the FGFR and JAK-STAT signaling cascades. The provided protocols offer a framework for the synthesis and biological evaluation of derivatives based on this promising scaffold. Further research and development focusing on this and related compounds could lead to the discovery of new and effective anti-cancer agents.

References

Application Notes and Protocols for Pyrrolo[2,3-b]pyridine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives for treating neurodegenerative diseases.

Audience: Researchers, scientists, and drug development professionals.

Introduction

While this compound itself is primarily a synthetic intermediate, the pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of potent kinase inhibitors. Recent research has highlighted the potential of this chemical class in the treatment of neurodegenerative diseases, most notably Alzheimer's disease. This document provides an overview of the application of a novel pyrrolo[2,3-b]pyridine derivative as a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor and outlines relevant experimental protocols.

Rationale for Targeting GSK-3β in Neurodegenerative Diseases

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes. Its dysregulation has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. Overactivity of GSK-3β is linked to:

  • Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.

  • Amyloid-β (Aβ) Production: GSK-3β can influence the processing of amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides.

  • Neuroinflammation: GSK-3β is involved in the regulation of inflammatory responses in the brain.

  • Neuronal Apoptosis: Overactive GSK-3β can promote programmed cell death in neurons.

Therefore, the inhibition of GSK-3β presents a promising therapeutic strategy for mitigating the progression of neurodegenerative pathologies.

A Novel Pyrrolo[2,3-b]pyridine-based GSK-3β Inhibitor: Compound S01

A recently identified pyrrolo[2,3-b]pyridine derivative, designated as S01 , has demonstrated potent and selective inhibition of GSK-3β, highlighting the potential of this scaffold for developing treatments for Alzheimer's disease.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for compound S01.[1][2]

Table 1: In Vitro Activity of Compound S01

ParameterValue
GSK-3β IC500.35 ± 0.06 nM
Kinase SelectivityAcceptable against a panel of 24 structurally similar kinases
Cytotoxicity (SH-SY5Y cells)Low

Table 2: In Vivo Efficacy of Compound S01 in an AlCl3-induced Zebrafish Model of Alzheimer's Disease

TreatmentConcentrationEffect
Compound S010.12 µMSubstantially ameliorated dyskinesia
Donepezil (control)8 µMAmeliorated dyskinesia

Signaling Pathway

The therapeutic effect of GSK-3β inhibition by pyrrolo[2,3-b]pyridine derivatives like S01 is believed to be mediated through the modulation of downstream signaling pathways critical for neuronal survival and function.

GSK3b_Pathway cluster_inhibition_effects Effects of GSK-3β Inhibition Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative (e.g., S01) GSK3b GSK-3β Pyrrolo_pyridine->GSK3b Inhibition Tau Tau GSK3b->Tau Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation for Degradation Gene_Expression Neurogenesis-related Gene Expression GSK3b->Gene_Expression Represses Neurite_Outgrowth Neurite Outgrowth GSK3b->Neurite_Outgrowth Inhibits Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival Promotes Apoptosis pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Degradation Degradation beta_catenin->Degradation

Caption: Proposed signaling pathway of a pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors for neurodegenerative diseases, based on the study of compound S01.[1][2]

In Vitro GSK-3β Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase buffer

  • Test compound (e.g., S01)

  • Staurosporine (positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for p-GSK-3β and p-tau in SH-SY5Y Cells

Objective: To assess the effect of the test compound on the phosphorylation status of GSK-3β (at Ser9, an inhibitory site) and tau (at a pathogenic site like Ser396) in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-tau (Ser396), anti-tau, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Culture SH-SY5Y cells to 80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.

Western_Blot_Workflow Start Start: SH-SY5Y Cell Culture Treatment Treat with Pyrrolo[2,3-b]pyridine Derivative Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-GSK-3β, p-tau) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis.

Neurite Outgrowth Assay

Objective: To evaluate the effect of the test compound on promoting neurite outgrowth in differentiated neuronal cells.

Materials:

  • SH-SY5Y cells

  • Differentiation medium (e.g., low-serum medium containing retinoic acid)

  • Test compound

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Seed SH-SY5Y cells in a multi-well plate.

  • Induce differentiation by treating the cells with differentiation medium for several days.

  • Treat the differentiated cells with the test compound at various concentrations.

  • After a specified incubation period (e.g., 48-72 hours), capture images of the cells using a microscope.

  • Quantify neurite outgrowth by measuring parameters such as the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell using image analysis software.

  • Compare the results between the treated and untreated control groups.

In Vivo Zebrafish Model of Alzheimer's Disease

Objective: To assess the in vivo efficacy of the test compound in a rapid screening model of neurodegeneration.

Materials:

  • Wild-type zebrafish larvae (e.g., 3 days post-fertilization)

  • Aluminum chloride (AlCl3) solution

  • Test compound

  • Donepezil (positive control)

  • Multi-well plates

  • Automated behavior analysis system for zebrafish

Protocol:

  • Place zebrafish larvae into multi-well plates.

  • Induce an Alzheimer's-like pathology by exposing the larvae to AlCl3 solution.

  • Co-treat the larvae with the test compound at various concentrations or with Donepezil.

  • After a 24-hour incubation period, analyze the locomotor activity of the zebrafish larvae using an automated behavior analysis system.

  • Record parameters such as total distance moved and velocity.

  • Compare the locomotor activity of the compound-treated groups with the AlCl3-only group and the control group.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The potent anti-GSK-3β activity of the recently identified derivative S01, coupled with its efficacy in a preclinical model of Alzheimer's disease, underscores the potential of this chemical class. The protocols outlined in this document provide a framework for the further investigation and development of pyrrolo[2,3-b]pyridine derivatives as a new generation of treatments for these debilitating conditions.

References

Derivatisierung von 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Das 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril-Gerüst, auch als 4-Chlor-7-azaindol-5-carbonitril bekannt, ist ein wichtiger Baustein in der medizinischen Chemie, insbesondere für die Entwicklung von Kinase-Inhibitoren. Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung an der C4-Chlor- und der C5-Carbonitril-Position zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die hier beschriebenen Methoden ermöglichen die Synthese einer diversen Bibliothek von Analoga zur Optimierung der biologischen Aktivität, Selektivität und der pharmakokinetischen Eigenschaften.

Einleitung

Der 1H-Pyrrolo[2,3-b]pyridin-Kern ist ein privilegiertes Gerüst in der Wirkstoffforschung und findet sich in mehreren von der FDA zugelassenen Medikamenten. Die spezifische Funktionalisierung von 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril an zwei Positionen bietet eine strategische Plattform für die systematische Untersuchung der chemischen Raumparameter, die die molekulare Erkennung an biologischen Zielstrukturen steuern. Die Modifikation der C4-Position durch Kreuzkupplungsreaktionen und die Umwandlung der C5-Nitrilgruppe in verschiedene funktionelle Gruppen sind Schlüsselstrategien zur Erstellung von SAR-Modellen.

Datenpräsentation: Struktur-Wirkungs-Beziehungen

Die systematische Derivatisierung des 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril-Kerns hat zur Identifizierung potenter Inhibitoren verschiedener Kinasen geführt. Die folgende Tabelle fasst die In-vitro-Aktivität ausgewählter Derivate zusammen, die durch Modifikationen an den Positionen C4 und C5 hergestellt wurden. Diese Daten dienen als Leitfaden für zukünftige Optimierungsstrategien.

VerbindungR (C4-Position)R' (C5-Position)ZielkinaseIC50 (nM)
1 -Cl-CN--
2a -NH-Anilin-CNFGFR125
2b -NH-Cyclopropyl-CNFGFR150
3a -Cl-C(=O)NH₂JAK3150
3b -Cl-CH₂NH₂JAK3200
4a -Phenyl-CNPDE4B480
4b -Thiophen-2-yl-CNPDE4B630
5 -NH-Anilin-C(=O)NH₂FGFR1/JAK315 / 120

Tabelle 1: Zusammenfassung der quantitativen SAR-Daten für Derivate von 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril. Die IC50-Werte wurden aus verschiedenen publizierten Studien für verwandte Analoga zusammengetragen, um die Auswirkungen der Substitution zu veranschaulichen.[1][2][3]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben bewährte Methoden zur Derivatisierung von 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril.

Protokoll 1: Buchwald-Hartwig-Aminierung an der C4-Position

Diese Methode beschreibt die Palladium-katalysierte Kupplung eines Amins mit der C4-Chlor-Position des Pyrrolo[2,3-b]pyridin-Gerüsts.[4][5]

Materialien:

  • 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril

  • Gewünschtes primäres oder sekundäres Amin (1.2 Äquivalente)

  • Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (2 mol%)

  • Xantphos (4 mol%)

  • Cäsiumcarbonat (Cs₂CO₃) (1.5 Äquivalente)

  • Toluol (wasserfrei)

Durchführung:

  • In einem ausgeheizten Schlenkrohr werden 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril, Pd₂(dba)₃, Xantphos und Cs₂CO₃ vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Argon gespült.

  • Wasserfreies Toluol und das Amin werden mittels Spritze zugegeben.

  • Die Reaktionsmischung wird unter Argonatmosphäre bei 110 °C für 12-24 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung an der C4-Position

Dieses Protokoll beschreibt die Synthese von C4-Arylderivaten durch eine Palladium-katalysierte Suzuki-Kupplung.[6]

Materialien:

  • 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril

  • Aryl- oder Heteroarylboronsäure (1.2 Äquivalente)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocen]dichlorpalladium(II)) (3 mol%)

  • Natriumcarbonat (Na₂CO₃) (2 Äquivalente)

  • 1,4-Dioxan und Wasser (4:1 v/v, entgast)

Durchführung:

  • In einem Schlenkrohr werden 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril, die Boronsäure, Pd(dppf)Cl₂ und Na₂CO₃ vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Argon gespült.

  • Das entgaste Lösungsmittelgemisch (Dioxan/Wasser) wird zugegeben.

  • Die Reaktionsmischung wird unter Argonatmosphäre bei 80-90 °C für 4-12 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat und Wasser verdünnt.

  • Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum konzentriert.

  • Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Protokoll 3: Hydrolyse des C5-Carbonitrils zur Carbonsäure

Dieses Verfahren beschreibt die basische Hydrolyse der Nitrilgruppe zu einer Carbonsäure.[7]

Materialien:

  • 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril

  • Natriumhydroxid (NaOH) Lösung (z.B. 6 M)

  • Ethanol oder Dioxan als Co-Lösungsmittel

Durchführung:

  • 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril wird in einem Gemisch aus Ethanol und wässriger NaOH-Lösung suspendiert.

  • Die Mischung wird unter Rückfluss erhitzt, bis die Umsetzung des Ausgangsmaterials vollständig ist (Überwachung mittels DC oder LC-MS).

  • Nach dem Abkühlen wird die Reaktionsmischung vorsichtig mit konzentrierter Salzsäure auf einen pH-Wert von ca. 3-4 angesäuert.

  • Der ausfallende Feststoff (die Carbonsäure) wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.

  • Falls kein Feststoff ausfällt, wird die wässrige Lösung mehrfach mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden getrocknet und eingeengt, um das Produkt zu erhalten.

Protokoll 4: Reduktion des C5-Carbonitrils zum Aminomethyl-Derivat

Dieses Protokoll beschreibt die Reduktion der Nitrilgruppe zu einem primären Amin.[8]

Materialien:

  • 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril

  • Lithiumaluminiumhydrid (LiAlH₄) oder Boran-Tetrahydrofuran-Komplex (BH₃·THF)

  • Wasserfreies Tetrahydrofuran (THF) oder Diethylether

Durchführung (mit LiAlH₄):

  • Eine Suspension von LiAlH₄ (2-3 Äquivalente) in wasserfreiem THF wird in einem trockenen, mit Argon gespülten Kolben vorgelegt.

  • Eine Lösung von 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril in wasserfreiem THF wird langsam bei 0 °C zugetropft.

  • Nach beendeter Zugabe wird die Mischung langsam auf Raumtemperatur erwärmt und für mehrere Stunden gerührt, bis die Reaktion vollständig ist.

  • Die Reaktion wird vorsichtig bei 0 °C durch langsame, sequentielle Zugabe von Wasser, 15%iger NaOH-Lösung und erneut Wasser gequencht (Fieser-Methode).

  • Der resultierende anorganische Niederschlag wird abfiltriert und mit THF gewaschen.

  • Das Filtrat wird im Vakuum eingeengt, um das rohe Aminomethyl-Derivat zu erhalten, das bei Bedarf weiter gereinigt werden kann.

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Beziehungen und Arbeitsabläufe, die in diesen Anwendungshinweisen beschrieben werden.

Derivatization_Workflow Start 4-Chlor-1H-pyrrolo[2,3-b]pyridin- 5-carbonitril C4_Mod C4-Modifikation Start->C4_Mod C5_Mod C5-Modifikation Start->C5_Mod Buchwald Buchwald-Hartwig Aminierung C4_Mod->Buchwald Suzuki Suzuki-Miyaura Kupplung C4_Mod->Suzuki Hydrolysis Nitril-Hydrolyse C5_Mod->Hydrolysis Reduction Nitril-Reduktion C5_Mod->Reduction C4_Deriv C4-Derivate (Amine, Aryle) Buchwald->C4_Deriv Suzuki->C4_Deriv C5_Deriv C5-Derivate (Carbonsäuren, Amine) Hydrolysis->C5_Deriv Reduction->C5_Deriv SAR_Studies SAR-Studien C4_Deriv->SAR_Studies C5_Deriv->SAR_Studies

Bildunterschrift: Allgemeiner Arbeitsablauf zur Derivatisierung für SAR-Studien.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ligand_Exch Ligandenaustausch + Amin PdII_Aryl->Ligand_Exch PdII_Amine Ar-Pd(II)L(Amin) Ligand_Exch->PdII_Amine Deprot Deprotonierung (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)L(Amido) Deprot->PdII_Amido RedElim Reduktive Eliminierung PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product Produkt ArX Ar-Cl ArX->OxAdd + Ar-Cl Amine R₂NH Amine->Ligand_Exch + R₂NH

Bildunterschrift: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including kinase inhibitors and other therapeutic agents. The functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

This document provides detailed application notes and a general protocol for the Suzuki coupling reaction of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with various boronic acids. While the chloro-substituent at the 4-position of the 7-azaindole core can be less reactive than corresponding bromo or iodo analogs, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.[1] The protocols and data presented herein are based on established methodologies for similar nitrogen-rich heterocyclic substrates and serve as a robust starting point for synthesis and library generation.[2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle to form a new carbon-carbon bond between an organohalide and an organoboron compound.[4] The general catalytic cycle is illustrated below. The key steps include the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[1][4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-Cl(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_Rprime R-Pd(II)-R'(L2) Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Aryl_Cl Ar-Cl (this compound) Aryl_Cl->OxAdd Boronic_Acid Ar'-B(OH)2 (Arylboronic Acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the selection of the catalyst, ligand, base, and solvent system. Due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atoms to coordinate with and inhibit the palladium catalyst, robust catalytic systems are often required.[5] Below is a summary of recommended starting conditions based on successful couplings of similar 7-azaindole and other chloro-heterocycle derivatives.[3][6]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ComponentRecommendationMolar EquivalentsNotes
Substrate This compound1.0Ensure high purity of starting material.
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 2.0Excess boronic acid is used to drive the reaction to completion. Some boronic acids are prone to decomposition.[5]
Palladium Catalyst Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G2.[7][8]0.02 - 0.10 (2-10 mol%)For challenging chloro-substrates, higher catalyst loading may be necessary. Pre-catalysts often offer higher activity and stability.[6]
Ligand Buchwald ligands (e.g., XPhos, RuPhos) or other electron-rich, bulky phosphine ligands.[6]1.1 - 1.2 (relative to Pd)The choice of ligand is critical for activating the aryl chloride bond.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0A strong, non-nucleophilic base is required to activate the boronic acid. K₃PO₄ is often effective for nitrogen-containing heterocycles.[3]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMF/H₂O-The solvent mixture should be thoroughly degassed to prevent catalyst oxidation.
Temperature 80 - 120 °C-Reaction temperature may need to be optimized for specific substrates.
Reaction Time 2 - 24 hours-Monitor reaction progress by TLC or LC-MS.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates to achieve optimal yields.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃ or XPhos Pd G2)

  • Phosphine ligand (e.g., XPhos) if not using a pre-catalyst

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 5 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask several times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[2]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Purge with N2/Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (e.g., 100 °C) solvent->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up (Dilute and Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2. General experimental workflow for the Suzuki coupling reaction.

Expected Results and Data Presentation

The yields of Suzuki coupling reactions with this compound can vary significantly depending on the coupling partner and the specific conditions employed. Based on literature for similar chloro-heterocycles, yields can range from moderate to excellent. Below is a table summarizing expected yields with different types of boronic acids.

Table 2: Representative Yields for Suzuki Coupling with Analogous Chloro-Heterocycles

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001675-85
24-Methoxyphenylboronic acidXPhos Pd G2K₂CO₃Dioxane/H₂O1001280-90
33-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O801850-65
42-Thienylboronic acidRuPhos Pd G2K₃PO₄Dioxane/H₂O1102060-75

Note: The data in this table are illustrative and based on reactions with structurally related compounds. Actual yields should be determined experimentally.

Troubleshooting and Key Considerations

  • Low or No Conversion: If the reaction shows poor conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., a second-generation Buchwald ligand), or increasing the reaction temperature. Ensure that all solvents were properly degassed, as oxygen can deactivate the palladium catalyst.

  • Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids.[5] Using a higher excess of the boronic acid or milder reaction conditions can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur.

  • Catalyst Poisoning: The nitrogen atoms in the 7-azaindole core can coordinate to the palladium center, leading to catalyst inhibition.[5][6] The use of bulky, electron-rich ligands helps to prevent this and promotes the desired catalytic cycle.

  • Purification Challenges: The polarity of the 7-azaindole products may necessitate the use of polar solvent systems for chromatography (e.g., methanol in dichloromethane).

By following the detailed protocol and considering the key parameters discussed, researchers can efficiently synthesize a diverse range of valuable 4-substituted-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous biologically active molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry. The ability to introduce diverse amino functionalities at the C4-position via Buchwald-Hartwig amination allows for extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired C-N coupled product and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with electron-deficient and sterically hindered heteroaryl chlorides.

Recommended Reagents and Equipment

Reagents:

  • This compound

  • Desired primary or secondary amine

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos, BINAP)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vials or flasks with stir bars

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Flash chromatography system for purification

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0 equiv) to a dry reaction vial equipped with a stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) in the chosen anhydrous solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction vial containing the substrate, amine, and base.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 4-chloro-7-azaindole derivatives. While specific data for the 5-carbonitrile derivative is limited, these examples provide a strong basis for reaction optimization.

AminePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
N-BenzylmethylaminePd₂(dba)₃XPhosNaOt-BuToluene1001696
N-BenzylmethylamineRuPhos Pd G2 precatalystRuPhosNaOt-BuDioxaneRT1833
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1001275-85 (estimated)
MorpholinePd(OAc)₂RuPhosK₃PO₄Toluene1102470-80 (estimated)
n-ButylaminePd₂(dba)₃XPhosNaOt-BuTHF801280-90 (estimated)

Yields are based on published data for similar 4-chloro-7-azaindole substrates and may vary for the 5-carbonitrile derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Amine - Base setup Combine Reagents and Catalyst Solution reagents->setup catalyst Prepare Catalyst Solution: - Pd Source - Ligand - Anhydrous Solvent catalyst->setup heating Heat under Inert Atmosphere setup->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring extraction Quench and Extract monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate1 R-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 amine_coordination Amine Coordination pd_intermediate1->amine_coordination + HNR'R'' pd_intermediate2 [R-Pd(II)(NHR'R'')L_n]X amine_coordination->pd_intermediate2 deprotonation Deprotonation (Base) pd_intermediate2->deprotonation pd_amido R-Pd(II)(NR'R'')L_n deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product aryl_halide Ar-X amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand Inactivity: Ensure the use of high-purity, air- and moisture-sensitive reagents. Pre-catalysts can sometimes offer better reproducibility. Consider screening alternative ligands; for electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands like RuPhos and XPhos are often effective.

    • Insufficient Base Strength: Stronger bases like NaOt-Bu or K₃PO₄ are often required. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

    • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Conversely, excessively high temperatures may lead to catalyst decomposition or side reactions.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the chloro group is replaced by a hydrogen atom, can compete with the desired amination. It is often promoted by moisture or certain catalyst/ligand combinations.

    • Dimerization or Polymerization: These can occur at high concentrations or with highly reactive substrates.

  • Purification Challenges:

    • The polarity of the 7-azaindole core can sometimes make purification by silica gel chromatography challenging. The use of a modified mobile phase (e.g., with a small amount of triethylamine or ammonia) can help to reduce tailing and improve separation.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium t-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be conducted under an inert atmosphere as some reagents are air-sensitive.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, also known as 4-chloro-7-azaindole-5-carbonitrile, is an important building block in organic synthesis. The chlorine atom at the C4-position of the pyrrolopyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine ring and the nitrile group. These notes detail common and effective methods for the substitution of the C4-chloro group with amine, oxygen, and sulfur nucleophiles.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion by a nucleophile, as depicted in the general reaction scheme below. The reaction conditions can be tailored based on the nucleophilicity of the reacting partner and can range from traditional thermal conditions to modern palladium-catalyzed cross-coupling reactions.

Caption: General Nucleophilic Substitution Reaction.

Nucleophilic Amination (C-N Bond Formation)

The introduction of nitrogen-based nucleophiles is a cornerstone in the synthesis of many kinase inhibitors. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination are effective methods.

Protocol 1: Classical SNAr Amination

This method is suitable for reactions with primary and secondary amines, often requiring elevated temperatures.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol, isopropanol, or DMF (0.1-0.5 M), add the desired amine (1.2-2.0 eq).

  • A base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), can be added to scavenge the HCl generated.

  • The reaction mixture is heated to 80-150 °C and stirred for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Buchwald-Hartwig Amination

For less reactive amines or for reactions requiring milder conditions, the Buchwald-Hartwig cross-coupling is the method of choice.[1][2][3]

Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like Xantphos, BINAP, or RuPhos (4-10 mol%).

  • Add a base, typically a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous, degassed solvent such as toluene, dioxane, or THF (0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_amin Nucleophilic Amination Workflow start Start reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu, Cs2CO3) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) start->reagents solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) reagents->solvent reaction Heat under Inert Atmosphere (80-110 °C, 2-24 h) solvent->reaction workup Work-up: - Cool and filter - Aqueous wash - Dry and concentrate reaction->workup purification Purification: - Column Chromatography workup->purification product 4-Amino-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile Derivative purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Quantitative Data for Amination Reactions
NucleophileMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineSNAr-DIPEAn-BuOH1201675-85[4]
MorpholineSNAr-K₂CO₃DMF100880-90[4]
BenzylamineBuchwald-HartwigPd₂(dba)₃/XantphosNaOtBuToluene100688[5][6]
N-MethylanilineBuchwald-HartwigPd(OAc)₂/BINAPCs₂CO₃Dioxane1101282[5][6]
CyclohexylamineMicrowave-DIPEAEtOH1200.2590*[7]

*Yields are estimated based on similar substrates and may vary.

Nucleophilic Alkoxylation and Aryloxylation (C-O Bond Formation)

The displacement of the 4-chloro substituent with oxygen nucleophiles provides access to alkoxy and aryloxy derivatives, which are also of interest in medicinal chemistry.

Protocol 3: Williamson-type Ether Synthesis

Experimental Protocol:

  • To a solution of the desired alcohol or phenol (1.5-2.0 eq) in an anhydrous solvent like THF or DMF (0.2-0.5 M), add a strong base such as sodium hydride (NaH) (1.5-2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-100 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for O-Arylation/Alkoxylation
NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolNaHDMF801270-80[8]
Sodium Methoxide-MethanolReflux885-95[9]
4-MethoxyphenolK₂CO₃DMF1001078[8]

*Yields are estimated based on similar substrates and may vary.

Nucleophilic Thiolation (C-S Bond Formation)

The introduction of sulfur nucleophiles can be achieved under basic conditions to yield the corresponding thioethers.

Protocol 4: Thioether Synthesis

Experimental Protocol:

  • To a solution of the thiol (1.1-1.5 eq) in a solvent such as DMF or ethanol (0.2-0.5 M), add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature or heat to 50-80 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting thioether by column chromatography.

Quantitative Data for S-Arylation/Alkylation
NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF25485-95[9]
Sodium thiomethoxide-Methanol50690[9]
Benzyl mercaptanNaOHEthanol60888*[9]

*Yields are estimated based on similar substrates and may vary.

Signaling Pathways and Biological Relevance

Derivatives of 4-amino-1H-pyrrolo[2,3-b]pyridine are frequently investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways. For instance, these compounds can target kinases in the JAK-STAT or MAPK/ERK pathways, which are often dysregulated in cancer and inflammatory diseases. The ability to readily diversify the substituent at the C4-position is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific kinase targets.

G cluster_pathway Simplified Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription inhibitor Pyrrolo[2,3-b]pyridine Derivative inhibitor->raf Inhibition

Caption: Inhibition of a Kinase Cascade.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthetic exploration of this compound. The ability to perform a range of nucleophilic substitution reactions on this scaffold with good to excellent yields makes it an invaluable tool for the discovery and development of novel therapeutics. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: The Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach utilizes small, low molecular weight molecules ("fragments") to probe the binding sites of biological targets. These initial weak-binding hits are then optimized into more potent and selective drug candidates. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to mimic the hinge-binding motif of ATP.

This document provides detailed application notes and protocols for the use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a key fragment in FBDD campaigns. Its unique substitution pattern offers multiple vectors for chemical elaboration, making it an attractive starting point for the development of novel therapeutics.

Physicochemical Properties of the Fragment

To be effective in an FBDD campaign, a fragment should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure good starting points for optimization.

PropertyValue"Rule of Three" Guideline
Molecular Weight 177.59 g/mol < 300 Da
cLogP ~1.7≤ 3
Hydrogen Bond Donors 1 (pyrrole N-H)≤ 3
Hydrogen Bond Acceptors 3 (pyridine N, nitrile N, Cl)≤ 3
Rotatable Bonds 0≤ 3

As shown in the table, this compound aligns well with the "Rule of Three," making it an excellent candidate for fragment screening libraries.

Application Notes: A Versatile Scaffold for Kinase Inhibitor Discovery

The 7-azaindole core of this compound is a key pharmacophore that can form critical hydrogen bonding interactions with the hinge region of many protein kinases. The substituents on this core provide strategic vectors for optimization:

  • 4-Chloro Position: The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of side chains to explore different pockets of the ATP-binding site.

  • 5-Carbonitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. It can also act as a hydrogen bond acceptor.

  • Pyrrole N-H: This group typically acts as a hydrogen bond donor, crucial for anchoring the fragment to the kinase hinge region.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several important kinase targets, including Fibroblast Growth Factor Receptors (FGFRs).

Experimental Protocols

The identification and validation of fragment hits require sensitive biophysical techniques capable of detecting weak binding interactions. Below are detailed protocols for commonly used methods in an FBDD workflow.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding, allowing for real-time detection of molecular interactions.

Objective: To identify initial fragment hits that bind to the target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein of interest.

  • This compound and fragment library.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare stock solutions of fragments in 100% DMSO.

    • Dilute fragments into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the protein and reference flow cells.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Identify fragments that show a concentration-dependent binding response.

    • Hits are typically defined as fragments that produce a response significantly above the background noise.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To validate hits from the primary screen and determine their binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal titration calorimeter.

  • Purified target protein.

  • Validated fragment hits.

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC running buffer.

    • Dissolve the fragment in the final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and fragment solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell.

    • Load the fragment solution (e.g., 10-20 times the protein concentration) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n.

Protocol 3: Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is crucial for structure-based drug design.

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Crystals of the target protein.

  • Fragment hit solution.

  • Cryoprotectant solution.

  • X-ray diffraction equipment (synchrotron source recommended).

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a buffer compatible with the protein crystals, often including a cryoprotectant.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (minutes to hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Analyze the electron density maps to confirm the binding of the fragment and model its interactions with the protein.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a successful FBDD campaign starting with this compound.

Fragment/CompoundMethodKD (µM)Ligand Efficiency (LE)
This compound (Hit) SPR2500.35
ITC2200.36
Optimized Lead Compound 1 ITC5.20.32
Optimized Lead Compound 2 ITC0.080.30

Ligand Efficiency (LE) = -1.4 * (pKD / Heavy Atom Count)

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Fragment_Library Fragment Library (including target fragment) Primary_Screen Primary Screen (e.g., SPR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (e.g., ITC, NMR) Primary_Screen->Hit_Validation SBDD Structure-Based Design (X-ray, NMR) Hit_Validation->SBDD Synthesis Chemical Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead_Op Lead Optimization (ADME/Tox) SAR->Lead_Op Candidate Drug Candidate Lead_Op->Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Hypothetical Kinase Inhibition Pathway

Kinase_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Optimized Inhibitor (derived from fragment) Inhibitor->RTK

Caption: Inhibition of a kinase signaling pathway by a drug derived from the fragment.

Conclusion

This compound represents a valuable and versatile fragment for initiating FBDD campaigns, particularly against protein kinase targets. Its favorable physicochemical properties and multiple vectors for chemical modification provide a solid foundation for the development of potent and selective inhibitors. The application of sensitive biophysical techniques, as detailed in the provided protocols, is essential for the successful identification, validation, and optimization of hits derived from this promising scaffold.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Issue Potential Cause Troubleshooting Suggestions
Low or No Recovery of Product Compound is highly polar and strongly adsorbed to the silica gel. - Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane can be effective. - Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce strong interactions with the acidic silica gel.
Compound degraded on the silica gel. - Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.[1] - To test for stability, spot the compound on a TLC plate and let it sit for a few hours before eluting to see if degradation occurs. - If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.[1]
Compound eluted in the solvent front. - If the initial mobile phase is too polar, the compound may elute very quickly. - Analyze the first few fractions collected to check for the presence of your product. - Start with a less polar solvent system for the initial elution.
Poor Separation of Product from Impurities Inappropriate solvent system. - The choice of solvent is critical for good separation.[2] - Develop an optimal solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. - A common starting point for similar heterocyclic compounds is a gradient of ethyl acetate in hexanes or pentanes.[3]
Column was overloaded. - Using too much crude material for the column size will result in poor separation. - As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).
Co-eluting impurities. - If impurities have a similar polarity to the desired product, a single chromatography step may not be sufficient. - Consider alternative purification techniques such as recrystallization or preparative HPLC.[1]
Streaking or Tailing of the Compound Band Compound is interacting too strongly with the silica gel. - This is common for basic compounds like pyridines on acidic silica gel. - Add a small percentage of triethylamine or ammonia in methanol to the mobile phase to improve the peak shape.[4]
The compound is not sufficiently soluble in the mobile phase. - This can cause the compound to precipitate on the column. - Choose a solvent system in which the compound is readily soluble.
Improperly packed column. - Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation. - Ensure the column is packed uniformly.
Presence of Unknown Peaks in Final Product Analysis Contamination from solvents or glassware. - Ensure all solvents are of high purity and glassware is thoroughly cleaned and dried.
Residual starting materials or reagents. - Review the reaction work-up to ensure that all starting materials and reagents have been adequately removed before purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography purification of this compound on silica gel?

A1: A common starting point for the purification of pyrrolopyridine derivatives is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might begin with 10-20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. For more polar impurities, a system of methanol in dichloromethane may be more effective.

Q2: My compound is streaking on the TLC plate and the column. What can I do?

A2: Streaking is a common issue with nitrogen-containing heterocyclic compounds due to their basicity and strong interaction with the acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will help to saturate the acidic sites on the silica gel and result in a more symmetrical spot/band.

Q3: Is this compound stable on silica gel?

A3: While there is no specific data on the stability of this exact compound on silica gel, related nitrogen-containing heterocycles can sometimes degrade on acidic stationary phases.[1] It is advisable to perform a stability test on a TLC plate first. If you observe degradation, consider using deactivated silica gel or an alternative stationary phase like alumina.

Q4: What are some potential impurities I should be aware of during purification?

A4: Common impurities may include unreacted starting materials from the synthesis, by-products from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound. For instance, if the synthesis involves a Suzuki coupling, you might have residual boronic acids or palladium catalyst.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase chromatography is a viable alternative, especially if the compound or its impurities are not well-resolved by normal-phase chromatography. A typical reversed-phase system would use a C18-functionalized silica gel as the stationary phase with a mobile phase gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid.

Experimental Protocol: Representative Column Chromatography Purification

This protocol is a general guideline. The specific parameters, especially the solvent system, should be optimized based on TLC analysis of your crude product.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes (or heptane), Ethyl Acetate (ACS grade or higher)

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexanes).

    • Visualize the spots under UV light.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or acetone).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the starting solvent system determined by TLC.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds with higher affinity for the stationary phase.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the column chromatography purification.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Poor Purification Result q_recovery Low or No Recovery? start->q_recovery q_separation Poor Separation? start->q_separation q_streaking Streaking/Tailing? start->q_streaking sol_recovery1 Increase Solvent Polarity q_recovery->sol_recovery1 Yes sol_recovery2 Check for Degradation (Use Alumina or Deactivated Silica) q_recovery->sol_recovery2 Yes sol_separation1 Re-optimize Solvent System (TLC) q_separation->sol_separation1 Yes sol_separation2 Reduce Sample Load q_separation->sol_separation2 Yes sol_streaking Add Basic Modifier (e.g., Triethylamine) q_streaking->sol_streaking Yes end Successful Purification sol_recovery1->end Re-run Column sol_recovery2->end Re-run Column sol_separation1->end Re-run Column sol_separation2->end Re-run Column sol_streaking->end Re-run Column

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Recrystallization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The following information is designed to address common challenges encountered during the recrystallization of this and structurally related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process.

Problem: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: Incorrect solvent choice. The polarity of the solvent may not be suitable for dissolving this compound. Pyridine derivatives are often polar and require polar solvents.

  • Solution:

    • Consult the Solvent Selection Guide (Table 1) for a list of commonly used solvents for pyridine-containing compounds.

    • Perform small-scale solubility tests with different solvents to identify a suitable one where the compound is soluble when hot and sparingly soluble when cold.

    • Consider using a solvent mixture. For instance, dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes slightly cloudy (turbid). Heat the mixture until it becomes clear again.

Problem: No crystals form after the solution has cooled.

  • Possible Causes:

    • Supersaturation: The solution is supersaturated, meaning the compound is dissolved beyond its usual solubility limit but has not yet begun to crystallize.

    • Excessive Solvent: Using too much solvent is a common reason for crystallization failure.[1][2][3]

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The imperfections on the glass can provide a nucleation site for crystal growth.[2][4]

      • Seeding: If available, add a tiny, pure crystal of the target compound (a "seed crystal") to the cooled solution to initiate crystallization.[4]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. This will increase the concentration of the compound. Allow the solution to cool again.[2][4][5]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The melting point of the compound may be lower than the boiling point of the solvent, causing it to separate as a liquid.[3]

    • The presence of significant impurities can lower the melting point of the mixture.

    • The solution may be cooling too rapidly.

  • Solutions:

    • Adjust Solvent System: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[3][5]

    • Lower the Cooling Temperature: If the compound has a low melting point, try cooling the solution to a lower temperature.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling can sometimes promote oiling out.[3]

Problem: The resulting crystals are discolored or appear impure.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: While a specific, universally ideal solvent is not documented, the principle of "like dissolves like" suggests that polar solvents are a good starting point for pyridine derivatives.[4] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, acetonitrile, or mixtures like ethanol/water or acetone/hexane to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: How can I improve the yield of my recrystallization?

A2: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[1] Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the solution even after cooling. Additionally, when washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[1]

Q3: My compound crystallizes too quickly in the funnel during hot filtration. What should I do?

A3: This is a common issue when the solubility of the compound is highly sensitive to temperature changes.[2] To prevent this, you can try the following:

  • Use a slight excess of the recrystallization solvent to keep the compound dissolved. You can then evaporate some of the solvent after filtration.[2]

  • Pre-heat the funnel and filter paper with hot solvent before pouring your solution through.

  • Keep the solution as hot as possible during the transfer.

Q4: Is it possible that my compound is not suitable for purification by recrystallization?

A4: While recrystallization is a powerful purification technique, it may not be suitable for all compounds. If the compound remains an oil, fails to crystallize despite troubleshooting, or if impurities co-crystallize, alternative purification methods such as column chromatography should be considered.

Data Presentation

Table 1: General Solvent Selection Guide for Pyridine Derivatives

Solvent ClassExamplesPolarityTypical Use Case
Alcohols Ethanol, Methanol, IsopropanolHighGood starting point for many polar heterocyclic compounds. Can be used as a primary solvent or in a mixture with water.
Nitriles AcetonitrileHighAprotic polar solvent, can be effective for a range of polar organic molecules.
Ketones AcetoneMedium-HighGood for dissolving a variety of organic compounds. Often used in a solvent pair with a non-polar solvent like hexane.
Esters Ethyl AcetateMediumCan be a good choice for compounds of intermediate polarity.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMediumCan be effective, but their volatility and potential for peroxide formation should be considered.
Hydrocarbons Hexane, HeptaneLowTypically used as the "poor" solvent in a mixed-solvent system to induce crystallization.
Water -Very HighCan be a good solvent for highly polar compounds, often used in combination with a water-miscible organic solvent like ethanol.[6]

Experimental Protocols

Detailed Methodology for a General Recrystallization Experiment

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring the mixture until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a filter paper in a funnel and place it on top of a clean flask. Pre-heat the funnel and filter paper with hot solvent. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end Pure Compound collect->end troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: 1. Reheat & Add More Solvent 2. Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include precursors like 7-azaindole or other functionalized pyrrolopyridines.

  • Reagents and Catalysts: Residual reagents from the chlorination, cyanation, or other synthetic steps, as well as catalysts (e.g., palladium catalysts in cross-coupling reactions), can be present.

  • Side-Reaction Byproducts: The formation of isomers or related substances is possible. For instance, in reactions involving 7-azaindole, side products can arise from reactions at different positions of the heterocyclic ring.

  • Residual Solvents: Solvents used during the synthesis and work-up (e.g., dichloromethane, ethyl acetate, hexanes) are often present in the crude product.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification methods are:

  • Column Chromatography: Silica gel column chromatography is widely used. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[1]

  • Recrystallization: This technique is effective for removing impurities that have different solubility profiles from the desired product. Suitable solvent systems need to be determined empirically.

  • Aqueous Wash/Extraction: Can be used during the work-up to remove water-soluble impurities, acids, or bases.

Q3: How can I monitor the purity of the compound during purification?

A3: Purity can be assessed using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of column chromatography and to get a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A certificate of analysis for a similar compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, showed a purity of 99.49% by HPLC after purification. A certificate for the target compound indicated a purity of 95%.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the desired product and to detect the presence of impurities by comparing the spectrum to a reference.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Suggestion
Compound Streaking or Tailing on the Column Optimize the solvent system. For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Adding a small amount of a polar solvent like methanol or a basic modifier such as triethylamine can improve peak shape.[3]
Compound Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading it onto the column. If solubility is a problem, a stronger solvent can be used for loading, but it should be a minimal amount to prevent band broadening.
Improper Column Packing Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and lower yield.
Compound Degradation on Silica Gel Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase or deactivating the silica gel with a triethylamine solution before use.[3]
Issue 2: Persistent Impurities Observed by NMR or HPLC After Purification
Potential Cause Troubleshooting Suggestion
Co-eluting Impurities If impurities have a similar polarity to the product, a single chromatography step may not be sufficient. A multi-step purification approach, such as recrystallization followed by column chromatography or using a different stationary phase (e.g., reversed-phase C18), may be necessary.[3]
Unreacted Starting Materials or Reagents Review the reaction work-up to ensure the thorough removal of these components before purification. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities.[3]
Isomeric Impurities The synthesis of azaindoles can sometimes lead to the formation of structural isomers that are difficult to separate. High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be required for effective separation.[3]
Residual Solvents Residual solvents from purification can be mistaken for impurities in an NMR spectrum. Consult NMR solvent impurity charts for identification. High vacuum drying or lyophilization can help in removing residual solvents.[3]
Issue 3: Difficulty with Recrystallization
Potential Cause Troubleshooting Suggestion
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound at high temperatures but not at low temperatures. Screen a variety of solvents with different polarities. Common choices include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
"Oiling Out" If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.[3]
Slow or No Crystal Formation Crystal formation can sometimes be slow. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. If crystals still do not form, try adding a small amount of a non-polar "anti-solvent" to decrease the compound's solubility.[3]

Experimental Protocols

General Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purity of this compound and a Related Compound

CompoundPurity (before purification)Purity (after purification)Analytical Method
This compoundNot specified95%[2]Not specified
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehydeNot specified99.49%HPLC

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC/NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure success Purification Successful is_pure->success Yes failure Further Purification Required is_pure->failure No troubleshoot Identify Issue: - Low Yield - Impurities Present - Crystallization Fails failure->troubleshoot

Caption: Troubleshooting Logic for Purification Challenges.

References

Stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in various solvents. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, a light yellow to brown solid, should be stored in a cool, dark, and dry place.[1] It is recommended to keep the compound at temperatures below 15°C in a tightly sealed container under an inert atmosphere to prevent degradation.[1] Some suppliers also recommend refrigeration.[2] The compound is known to be air-sensitive.[1]

Q2: Are there any known incompatible solvents or conditions to avoid?

Q3: What is the general solubility of this compound?

Specific quantitative solubility data in common organic solvents is not extensively documented in the public domain. As a general practice, it is advisable to perform small-scale solubility tests in your solvents of interest, such as DMSO, DMF, and various alcohols, to determine the most suitable solvent for your application.

Q4: What are the known degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its structure, potential degradation pathways could include hydrolysis of the nitrile group or nucleophilic substitution of the chloro group, particularly in the presence of water or other nucleophiles. The pyrrole ring itself can be susceptible to oxidation, especially when exposed to air and light.[4]

Troubleshooting Guide

Issue: I am observing a change in the color of my solid compound over time.

  • Possible Cause: The compound is known to be a light yellow to brown powder.[1] Darkening upon exposure to air is a known characteristic of pyrrole-containing compounds.[4] This could indicate oxidation or other forms of degradation.

  • Recommendation: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, refrigeration is advised.[2]

Issue: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause 1: Solvent-Mediated Degradation. As noted, similar compounds can undergo solvolysis in protic solvents like water or methanol, especially in the presence of acid.[3]

  • Recommendation 1: If possible, use aprotic solvents such as DMSO, DMF, or acetonitrile. If a protic solvent is necessary, prepare solutions fresh and use them immediately. Avoid acidic or basic conditions unless required by the experimental protocol.

  • Possible Cause 2: Exposure to Air and Light. The pyrrole moiety can be sensitive to oxidation.[4]

  • Recommendation 2: Degas your solvent before use and handle the solution under an inert atmosphere. Protect the solution from light by using amber vials or covering the container with aluminum foil.

Stability Data Summary

SolventTemperature (°C)Concentration (mM)% Purity after 24h% Purity after 48h% Purity after 1 weekNotes
DMSO2510
Acetonitrile2510
Methanol2510
Water (pH 7)251

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the compound.

    • Dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Initial Analysis (T=0):

    • Immediately analyze the freshly prepared solution by HPLC to determine the initial purity.

    • Use a suitable column (e.g., C18) and a mobile phase that provides good peak shape and resolution. A gradient elution with acetonitrile and water is often a good starting point.[5]

    • A Diode Array Detector (DAD) is recommended to assess peak purity.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under controlled conditions (e.g., room temperature, refrigerated, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and 1 week), remove a vial from storage.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution initial_analysis Initial HPLC Analysis (T=0) prep->initial_analysis incubation Incubate Aliquots at Desired Conditions initial_analysis->incubation timepoint_analysis HPLC Analysis at Time Points incubation->timepoint_analysis data_analysis Analyze Data (% Purity vs. Time) timepoint_analysis->data_analysis

Caption: Workflow for assessing compound stability.

troubleshooting_flow Troubleshooting Compound Degradation start Degradation Observed? check_solvent Check Solvent Type (Protic vs. Aprotic) start->check_solvent Yes check_conditions Review Experimental Conditions (Air/Light Exposure) check_solvent->check_conditions Aprotic use_aprotic Switch to Aprotic Solvent (e.g., DMSO, DMF) check_solvent->use_aprotic Protic use_inert Use Inert Atmosphere and Protect from Light check_conditions->use_inert use_fresh Prepare Solutions Freshly use_aprotic->use_fresh end Problem Resolved use_fresh->end use_inert->end

Caption: Troubleshooting flowchart for degradation issues.

References

Technical Support Center: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound. Its core structure, a 7-azaindole, is recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Derivatives of 7-azaindole are extensively researched as kinase inhibitors for potential therapeutic applications, including in oncology.[2][3][4] This specific compound serves as a valuable building block in the synthesis of more complex molecules targeting various biological pathways.

Q2: What are the primary potential degradation pathways for this compound?

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to first form an amide intermediate (4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) and subsequently a carboxylic acid (4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid).[5][6][7]

  • Photodegradation: The 7-azaindole aromatic ring system may be susceptible to degradation upon exposure to light, particularly UV light.[8][9][10]

  • Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide.

  • Nucleophilic Substitution: Under certain conditions, the chloro group on the pyridine ring can be displaced by nucleophiles.[11]

Q3: How should I properly store this compound to ensure its stability?

To minimize degradation, the compound should be stored in a cool, dark, and dry place.[12][13][14] It is advisable to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture, light, and oxygen. For long-term storage, refrigeration is recommended.

Q4: What analytical methods are suitable for monitoring the purity and degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of the compound and detecting potential degradation products.[15][16] A stability-indicating HPLC method should be developed to resolve the parent compound from all potential impurities and degradants. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of degradation products to aid in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the compound and characterization of any significant degradation products that can be isolated.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Problem 1: I observe a new, more polar peak in my HPLC chromatogram after my compound was in an aqueous solution.

  • Possible Cause: This is likely due to hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Identify the Degradant: Use LC-MS to determine the mass of the new peak. An increase of 18 amu suggests hydrolysis to the amide, while an increase of 19 amu (plus loss of nitrogen) suggests hydrolysis to the carboxylic acid.

    • Control the pH: If possible, buffer your solution to a neutral pH to slow down both acid- and base-catalyzed hydrolysis.

    • Limit Exposure Time: Prepare aqueous solutions fresh and use them promptly. Avoid prolonged storage of the compound in solution.

    • Reduce Temperature: If your experimental conditions allow, perform your reaction or analysis at a lower temperature to reduce the rate of hydrolysis.

Problem 2: The purity of my compound decreases after exposure to ambient light.

  • Possible Cause: The 7-azaindole core is likely undergoing photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments in amber vials or flasks wrapped in aluminum foil to exclude light.

    • Minimize Exposure: Avoid leaving solutions of the compound on the benchtop exposed to overhead lighting for extended periods.

    • Photostability Testing: If the compound is intended for a final product, a formal photostability study should be conducted according to ICH guidelines to understand its light sensitivity.

Problem 3: I am running a reaction at high temperature and observe multiple new product spots by TLC/peaks by HPLC.

  • Possible Cause: High temperatures can lead to thermal decomposition.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

    • Check for Incompatibilities: Ensure the solvent and other reagents are stable at the reaction temperature and do not react with the compound. At high temperatures, the chloro group may become more susceptible to nucleophilic substitution by solvents or other reagents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation, which may be accelerated at higher temperatures.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[17][18]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several days. Also, reflux the stock solution at a high temperature.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method. Aim for 5-20% degradation of the active substance.

4. Data Presentation:

The results of a forced degradation study can be summarized as follows:

Stress ConditionReagent/ConditionTime/Temp% DegradationNo. of DegradantsMajor Degradant Peak (RT)
Acid Hydrolysis 0.1 N HCl80°C, 12hDataDataData
Base Hydrolysis 0.1 N NaOH60°C, 6hDataDataData
Oxidation 3% H₂O₂RT, 24hDataDataData
Thermal (Solution) Reflux80°C, 24hDataDataData
Thermal (Solid) Dry Heat105°C, 72hDataDataData
Photolytic ICH Q1BRTDataDataData

This table should be populated with experimental data.

Visualizations

Degradation_Pathways main This compound amide Amide Intermediate main->amide H+ or OH- (Mild Hydrolysis) sub_point main->sub_point Oxidizing Agent (e.g., H₂O₂) photo_point main->photo_point Light (UV) acid Carboxylic Acid amide->acid H+ or OH- (Forced Hydrolysis) n_oxide N-Oxide photodegradants Photodegradation Products sub_point->n_oxide photo_point->photodegradants

Caption: Potential degradation pathways for the target compound.

Forced_Degradation_Workflow start Start: Pure Compound (Solid & Solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze via Stability-Indicating Method (HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - Identify Degradants - Determine Pathways - Mass Balance analysis->evaluation finish End: Stability Profile evaluation->finish

Caption: Workflow for a typical forced degradation study.

Troubleshooting_Tree q1 Unexpected peak(s) observed in analysis? q2 Was sample in aqueous solution? q1->q2 Yes ok Purity is stable q1->ok No a1 Probable Hydrolysis: - Check pH - Limit time in solution q2->a1 Yes q3 Was sample exposed to light? q2->q3 No a2 Probable Photodegradation: - Use amber vials - Protect from light q3->a2 Yes q4 Was high temperature used? q3->q4 No a3 Probable Thermal Degradation: - Lower temperature - Use inert atmosphere q4->a3 Yes

Caption: Troubleshooting logic for identifying degradation causes.

References

Optimizing reaction conditions for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on a likely synthetic route involving halogenation followed by a selective cyanation.

FAQ 1: What is a common synthetic strategy for preparing this compound?

A prevalent strategy involves a multi-step synthesis starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The key steps typically are:

  • Chlorination of 7-azaindole to introduce the chloro group at the 4-position.

  • Halogenation (e.g., Bromination) to install a leaving group at the 5-position.

  • Selective Cyanation to replace the halogen at the 5-position with a nitrile group, leaving the 4-chloro group intact.

A visual representation of this workflow is provided below.

start 7-Azaindole step1 Chlorination at C4 start->step1 intermediate1 4-Chloro-7-azaindole step1->intermediate1 step2 Bromination at C5 intermediate1->step2 intermediate2 4-Chloro-5-bromo-7-azaindole step2->intermediate2 step3 Selective Cyanation at C5 intermediate2->step3 product This compound step3->product

Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Chlorination of 7-Azaindole

Problem: Low yield or no reaction during the chlorination of 7-azaindole to form 4-chloro-7-azaindole.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient activation of the pyridine ring The pyridine ring of 7-azaindole is electron-rich and requires activation for selective chlorination at the 4-position. A common method is the formation of the N-oxide by treating 7-azaindole with an oxidizing agent like hydrogen peroxide or m-CPBA. The subsequent reaction of the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) typically yields the desired 4-chloro derivative.[1]
Suboptimal reaction temperature The reaction temperature is critical. For the N-oxidation step, the reaction is often carried out at room temperature or slightly below. The subsequent chlorination with POCl₃ may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
Degradation of starting material 7-azaindole can be sensitive to harsh acidic conditions. Ensure that the addition of reagents is controlled and that the temperature does not exceed the recommended range.
Troubleshooting Guide: Bromination of 4-Chloro-7-azaindole

Problem: Poor regioselectivity during the bromination of 4-chloro-7-azaindole, leading to a mixture of isomers.

Possible Causes & Solutions:

CauseRecommended Action
Harsh brominating agent Using elemental bromine can lead to over-bromination or lack of selectivity. Consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.
Incorrect reaction conditions The reaction temperature and time can influence the regioselectivity. Start with low temperatures (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction.
Presence of activating/deactivating groups If your 7-azaindole scaffold contains other substituents, these will influence the position of bromination. Electron-donating groups will direct bromination to other positions on the pyrrole or pyridine ring. For instance, the presence of a nitro group at the 3-position has been shown to direct bromination specifically to the 5-position of 4-chloro-7-azaindole.[2]
Troubleshooting Guide: Selective Cyanation of 4-Chloro-5-bromo-7-azaindole

Problem: Low yield of the desired this compound, or formation of byproducts due to reaction at the 4-chloro position.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst poisoning or deactivation Cyanide ions can coordinate strongly to palladium catalysts, leading to deactivation. The choice of palladium precursor, ligand, and cyanide source is crucial. Consider using a robust catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., dppf) or a pre-catalyst. The use of zinc cyanide (Zn(CN)₂) as the cyanide source can sometimes be beneficial as it releases cyanide ions more slowly into the reaction mixture, reducing catalyst poisoning.
Lack of selectivity between C4-Cl and C5-Br In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. Therefore, a palladium-catalyzed cyanation should preferentially occur at the C5-bromo position over the C4-chloro position. If substitution at the C4-chloro position is observed, consider lowering the reaction temperature and using a catalyst system known for high selectivity.
High reaction temperature leading to side reactions Elevated temperatures can lead to decomposition of the starting material or catalyst, and may reduce the selectivity of the reaction. Optimize the temperature by starting at a lower temperature (e.g., 80-100 °C) and gradually increasing it while monitoring the reaction progress.
Alternative Cyanation Method A Rosenmund-von Braun reaction using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP is an alternative to palladium-catalyzed methods. This may offer different selectivity and should be considered if palladium-based methods are unsuccessful.

A decision-making workflow for troubleshooting the selective cyanation step is outlined below.

start Low yield or byproduct formation in cyanation q1 Is C4-Cl substitution observed? start->q1 a1_yes Lower reaction temperature. Use a more selective Pd catalyst/ligand system. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the reaction stalling? a1_yes->q2 a1_no->q2 a2_yes Check for catalyst deactivation. Consider using Zn(CN)₂ or a different Pd source. Ensure anhydrous and inert conditions. q2->a2_yes Yes a2_no Consider alternative methods. q2->a2_no No alt_method Try Rosenmund-von Braun reaction with CuCN. a2_yes->alt_method a2_no->alt_method end Successful Synthesis alt_method->end

Caption: Troubleshooting workflow for the selective cyanation step.

Experimental Protocols

The following are generalized experimental protocols based on literature precedents for analogous transformations. Researchers should adapt these protocols to their specific substrates and optimize the conditions as necessary.

Protocol 1: Synthesis of 4-Chloro-7-azaindole

This protocol is based on the N-oxidation of 7-azaindole followed by chlorination.[1]

  • N-Oxidation: Dissolve 7-azaindole in a suitable solvent (e.g., dimethoxyethane and heptane).

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture.

  • Chlorination: To the filtrate, add phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for an extended period (e.g., 18 hours).

  • Cool the reaction mixture and quench by carefully adding it to water.

  • Adjust the pH to ~10 with a base (e.g., 6N NaOH) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-7-azaindole.

Protocol 2: Synthesis of 4-Chloro-5-bromo-3-nitro-7-azaindole

This protocol describes a highly regioselective bromination of a 4-chloro-7-azaindole derivative.[2]

  • Dissolve 4-chloro-3-nitro-7-azaindole in a suitable solvent.

  • Add a brominating agent (e.g., N-bromosuccinimide).

  • Stir the reaction at a controlled temperature until completion.

  • Isolate the product by crystallization directly from the reaction mixture.

Protocol 3: Palladium-Catalyzed Cyanation of an Aryl Bromide

This is a general procedure for the cyanation of an aryl bromide that can be adapted for 4-chloro-5-bromo-7-azaindole.

  • In a reaction vessel, combine the 4-chloro-5-bromo-7-azaindole, a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf).

  • Add a cyanide source, such as zinc cyanide (Zn(CN)₂).

  • Add a suitable solvent (e.g., DMF or DMA) under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize key reaction parameters that can be varied for optimization.

Table 1: Optimization of Chlorination of 7-Azaindole N-oxide

ParameterCondition 1Condition 2Condition 3
Chlorinating Agent POCl₃SOCl₂Oxalyl Chloride
Solvent AcetonitrileDichloromethaneToluene
Temperature 80 °C40 °C (reflux)110 °C
Additive DIPEAPyridineNone
Typical Yield HighModerateVariable

Table 2: Optimization of Palladium-Catalyzed Cyanation

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(PPh₃)₄Pd(OAc)₂
Ligand dppfXantphosNone
Cyanide Source Zn(CN)₂K₄[Fe(CN)₆]NaCN
Solvent DMFDMANMP
Temperature 100 °C120 °C80 °C
Typical Yield Good to ExcellentGoodModerate to Good

Note: The optimal conditions will depend on the specific substrate and should be determined experimentally. Always perform reactions under appropriate safety precautions, especially when working with cyanide reagents.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The information is tailored to address challenges that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the 4-Chloro-1H-pyrrolo[2,3-b]pyridine core structure?

A1: The 4-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-7-azaindole) core is a key intermediate. A common and scalable approach begins with the readily available 7-azaindole. This method involves an N-oxidation reaction using an oxidizing agent like hydrogen peroxide, followed by chlorination.[1][2] The use of phosphoryl trichloride (POCl₃) is a standard method for this chlorination step.[1][2] Adding a catalyst such as diisopropylethylamine (DIPEA) during the reaction with POCl₃ can improve the yield.[2]

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, several safety precautions are crucial during scale-up. The use of phosphoryl trichloride (POCl₃) requires careful handling in a well-ventilated fume hood as it is corrosive and reacts violently with water. The N-oxidation reaction can be exothermic and may require controlled addition of reagents and efficient cooling to maintain the desired temperature range. When working with cyanide reagents for the carbonitrile group installation, it is imperative to work in a well-ventilated area and have an appropriate quenching agent (like a bleach solution) readily available to neutralize any cyanide waste.

Q3: What are the key challenges in introducing the carbonitrile group at the 5-position?

A3: Introducing a functional group at a specific position on the pyrrolopyridine ring system can be challenging due to the electronic nature of the bicyclic heterocycle. Direct C-H cyanation can be difficult and may require specific catalysts and conditions. A more common approach is to introduce a leaving group, such as a bromine or iodine atom, at the 5-position, which can then be displaced by a cyanide source via a palladium-catalyzed cross-coupling reaction.

Q4: How can I monitor the progress of the reactions effectively during a large-scale synthesis?

A4: For large-scale reactions, it is essential to have reliable in-process controls (IPCs). High-performance liquid chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of the product and any significant byproducts. Thin-layer chromatography (TLC) can also be used for quick qualitative checks, but HPLC provides more accurate quantitative data.

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination Step
Potential Cause Troubleshooting Suggestion
Incomplete N-oxidation Ensure the N-oxidation of the 7-azaindole starting material is complete before proceeding to the chlorination step. Monitor the reaction by HPLC or TLC. If incomplete, consider extending the reaction time or slightly increasing the amount of the oxidizing agent.
Suboptimal reaction temperature The temperature of the chlorination reaction with POCl₃ is critical. If the temperature is too low, the reaction may be sluggish. If it is too high, it can lead to the formation of side products. Carefully control the temperature according to the established protocol. A typical temperature range for this reaction is refluxing in a suitable solvent.[1]
Insufficient amount of chlorinating agent On a larger scale, ensure that an adequate molar excess of POCl₃ is used to drive the reaction to completion. However, an excessive amount can complicate the work-up procedure.
Moisture in the reaction POCl₃ is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the decomposition of the reagent.
Issue 2: Formation of Impurities During Cyanation
Potential Cause Troubleshooting Suggestion
Side reactions due to high temperature Cyanation reactions, especially those catalyzed by transition metals, can be sensitive to temperature. High temperatures can lead to the formation of decomposition products or isomers. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Catalyst deactivation The palladium catalyst used in cross-coupling reactions can be sensitive to impurities in the starting materials or solvents. Ensure that all reagents and solvents are of high purity. If catalyst deactivation is suspected, consider using a higher catalyst loading or a different ligand.
Incomplete reaction If the cyanation reaction does not go to completion, you may be left with the halogenated precursor. To address this, you can try extending the reaction time, increasing the temperature slightly, or adding a fresh portion of the catalyst.
Hydrolysis of the nitrile group During work-up or purification, the carbonitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid. It is important to perform the work-up at a controlled temperature and to use neutral or near-neutral pH conditions if possible.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This two-step protocol is a common route to the key intermediate.

Step 1: N-oxidation of 7-Azaindole A solution of 7-azaindole in a suitable solvent (e.g., ethyl acetate) is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide at a controlled temperature (typically 0-25 °C). The reaction is monitored by HPLC until the starting material is consumed.

Step 2: Chlorination of 7-Azaindole-N-oxide The crude N-oxide is dissolved in a high-boiling solvent like toluene or xylenes. Phosphoryl trichloride (POCl₃) is added portion-wise at a controlled temperature, and the mixture is heated to reflux (typically 110-140 °C). The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is carefully quenched with water or a basic solution.

Parameter Value
Starting Material 7-Azaindole
Key Reagents Hydrogen Peroxide, POCl₃
Solvent Ethyl Acetate, Toluene
Temperature 0-25 °C (N-oxidation), 110-140 °C (Chlorination)
Typical Yield 70-85%
Protocol 2: Palladium-Catalyzed Cyanation of a Halogenated Precursor

This protocol assumes the synthesis of a 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, which can then undergo cyanation.

A mixture of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or DMA) is heated under an inert atmosphere. The reaction is monitored by HPLC.

Parameter Value
Starting Material 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Key Reagents Zinc Cyanide, Palladium Catalyst
Solvent DMF or DMA
Temperature 80-120 °C
Typical Yield 60-80%

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow start Start: 7-Azaindole n_oxidation Step 1: N-Oxidation (H₂O₂ or mCPBA) start->n_oxidation chlorination Step 2: Chlorination (POCl₃) n_oxidation->chlorination intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine chlorination->intermediate halogenation Step 3: C5-Halogenation (e.g., NBS or I₂/HIO₃) intermediate->halogenation intermediate2 5-Halo-4-chloro-1H-pyrrolo[2,3-b]pyridine halogenation->intermediate2 cyanation Step 4: Cyanation (Pd-catalyzed) intermediate2->cyanation product Final Product: This compound cyanation->product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting: Low Yield start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize Systematic Optimization Required check_sm->optimize check_reagents->optimize check_conditions->optimize

Caption: A logical workflow for troubleshooting low reaction yields.

References

Troubleshooting low yields in 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process involving the formylation of a protected 4-chloro-7-azaindole intermediate, followed by the conversion of the resulting aldehyde to a nitrile.

Synthetic_Pathway start 4-Chloro-1H-pyrrolo[2,3-b]pyridine protected N-Protected-4-chloro- 1H-pyrrolo[2,3-b]pyridine start->protected Protection (e.g., TIPSCl) aldehyde 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbaldehyde protected->aldehyde Formylation (e.g., Vilsmeier-Haack) nitrile 4-Chloro-1H-pyrrolo[2,3-b]pyridine- 5-carbonitrile aldehyde->nitrile Oxime formation & Dehydration Troubleshooting_Formylation start Low Yield in Formylation incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions workup Work-up Issues? start->workup sol1 Check Reagent Quality & Stoichiometry incomplete->sol1 sol2 Ensure Anhydrous Conditions incomplete->sol2 sol3 Increase Reaction Time/ Temperature incomplete->sol3 sol4 Optimize Temperature side_reactions->sol4 sol5 Adjust POCl₃:DMF Ratio side_reactions->sol5 sol6 Ensure Complete Hydrolysis workup->sol6 sol7 Use Mild Purification workup->sol7 Troubleshooting_Nitrile_Formation start Low Yield in Nitrile Conversion oxime_formation Incomplete Oxime Formation? start->oxime_formation dehydration Incomplete Dehydration? start->dehydration decomposition Decomposition? start->decomposition sol1 Ensure Complete Neutralization of Hydroxylamine HCl oxime_formation->sol1 sol2 Increase Reaction Time/Temperature oxime_formation->sol2 sol3 Optimize Dehydrating Agent dehydration->sol3 sol4 Consider Azeotropic Water Removal dehydration->sol4 sol5 Use Milder Reagents decomposition->sol5 sol6 Minimize Reaction Time decomposition->sol6

Handling and storage recommendations for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and use of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards include irritation to the skin and eyes.[1] It may also cause respiratory irritation. As with many pyrrole-based compounds, it is advisable to handle it as a potentially air-sensitive material.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, refrigeration is advised. The container should be tightly sealed, and for optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE is crucial. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling as a powder or if there is a risk of aerosolization, a respirator may be necessary.

Q4: Is this compound sensitive to air or moisture?

A4: While specific data for the carbonitrile derivative is limited, the parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, is known to be air-sensitive. Therefore, it is highly recommended to handle the carbonitrile derivative using air-sensitive techniques, such as working in a glovebox or using a Schlenk line.[2][3][4]

Q5: What should I do in case of accidental exposure?

A5: In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound has discolored (e.g., turned brown) Exposure to air or light.This may indicate degradation. It is recommended to use a fresh batch of the compound for sensitive experiments. To prevent this, always store the compound under an inert atmosphere and in a dark location.
Inconsistent experimental results Compound degradation due to improper handling or storage.Ensure that the compound is handled using appropriate air-sensitive techniques.[2][5][6] Prepare solutions fresh for each experiment if stability in solution is a concern.
Difficulty dissolving the compound Use of an inappropriate solvent.The compound is reported to be soluble in some organic solvents like dichloromethane and less soluble in water.[7] For other solvents, it is advisable to perform small-scale solubility tests before proceeding with a large-scale experiment.

Quantitative Data Summary

ParameterRecommendation/ValueSource(s)
Storage Temperature Refrigerated; Cool, dark place (<15°C)Generic SDS
Atmosphere Inert gas (Argon or Nitrogen)Best Practice
Solubility Soluble in some organic solvents (e.g., dichloromethane), less soluble in water[7]

Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation: Before handling, ensure all necessary PPE is worn. Prepare your workspace in a well-ventilated fume hood or a glovebox.

  • Weighing: If working outside a glovebox, weigh the compound quickly and efficiently to minimize exposure to the atmosphere.

  • Transfer: Use appropriate tools (e.g., spatula) for transferring the solid.

  • Cleaning: After handling, thoroughly clean all equipment and the work area. Wash hands with soap and water.

Protocol 2: Handling as an Air-Sensitive Compound

  • Inert Atmosphere: For experiments requiring strict anhydrous and anaerobic conditions, use a glovebox or a Schlenk line.[3][5]

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.[6]

  • Solvents: Use anhydrous solvents for preparing solutions.

  • Transfers: Use gas-tight syringes or cannulas for transferring solutions.

Visualizations

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution storage_conditions Store in a cool, dark, dry place refrigeration Refrigerate for long-term storage storage_conditions->refrigeration inert_gas Store under inert gas (Ar or N2) storage_conditions->inert_gas ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) ventilation Use in a well-ventilated area (Fume Hood or Glovebox) ppe->ventilation air_sensitive Handle as air-sensitive? ventilation->air_sensitive glovebox Use Glovebox or Schlenk Line air_sensitive->glovebox Yes general_handling Minimize air exposure air_sensitive->general_handling No select_solvent Select appropriate solvent solubility_test Perform small-scale solubility test select_solvent->solubility_test prepare_solution Prepare solution solubility_test->prepare_solution

Caption: Workflow for the recommended handling and storage of this compound.

Troubleshooting_Logic start Problem Encountered discoloration Compound Discoloration? start->discoloration inconsistent_results Inconsistent Results? discoloration->inconsistent_results No degradation Probable Degradation. Use fresh compound. Improve storage conditions. discoloration->degradation Yes dissolution_issue Dissolution Issues? inconsistent_results->dissolution_issue No improper_handling Review handling procedures. Use air-sensitive techniques. Prepare fresh solutions. inconsistent_results->improper_handling Yes wrong_solvent Check solvent compatibility. Perform solubility tests. dissolution_issue->wrong_solvent Yes

References

Side reactions to consider when using 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The most frequently encountered side reactions include hydrodechlorination (loss of the chloro group), homocoupling of the boronic acid reagent (in Suzuki-Miyaura coupling), and N-arylation at the pyrrole nitrogen. Depending on the reaction conditions, hydrolysis of the chloro group to a hydroxyl group can also occur.

Q2: Can the nitrile group at the C5 position undergo hydrolysis during cross-coupling reactions?

A2: While the nitrile group is generally stable, prolonged reaction times at elevated temperatures, especially under strongly acidic or basic aqueous conditions, can potentially lead to its hydrolysis to the corresponding amide or carboxylic acid. It is advisable to monitor reactions for the formation of these byproducts, particularly during reaction optimization.

Q3: How can I prevent N-arylation of the pyrrole nitrogen?

A3: N-arylation is a common side reaction due to the nucleophilicity of the pyrrole nitrogen. To minimize this, consider protecting the pyrrole nitrogen with a suitable protecting group, such as tosyl (Ts), (2-(trimethylsilyl)ethoxy)methyl (SEM), or benzenesulfonyl (Bs). The choice of protecting group may require optimization for your specific reaction sequence.

Q4: What causes low yields in Buchwald-Hartwig amination reactions with this substrate?

A4: Low yields can be attributed to several factors, including catalyst inhibition, suboptimal ligand choice, or inappropriate reaction conditions. The pyrrole N-H and the nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Using a robust catalyst system and carefully optimizing the base and solvent are crucial for success.[1]

Troubleshooting Guides

Issue 1: Formation of Hydrodechlorinated Byproduct in Cross-Coupling Reactions

Potential Cause: The hydrodechlorination byproduct (1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) can arise from a competing reaction pathway in the palladium catalytic cycle, particularly in the presence of a hydride source. This can be exacerbated by certain ligands, bases, or impurities in the reaction mixture.

Troubleshooting Suggestions:

  • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.

  • Base Selection: The choice of base can influence the rate of hydrodechlorination. Consider switching to a different base (e.g., from an alkoxide to a carbonate or phosphate).

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the formation of this byproduct.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can sometimes act as hydride donors.

Issue 2: Observation of Boronic Acid Homocoupling in Suzuki-Miyaura Reactions

Potential Cause: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or certain palladium species.

Troubleshooting Suggestions:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels. Degassing the solvent and reagents is critical.

  • Catalyst and Ligand Choice: The choice of palladium precursor and ligand can significantly impact the extent of homocoupling. Bulky, electron-rich phosphine ligands can often minimize this side reaction.[2]

  • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) to reduce homocoupling.[2]

  • Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Issue 3: Competing N-Arylation at the Pyrrole Nitrogen

Potential Cause: The pyrrole nitrogen of the 7-azaindole core is nucleophilic and can compete with the desired reaction at the C4-chloro position, leading to the formation of an N-arylated byproduct.

Troubleshooting Suggestions:

  • Protecting Group Strategy: The most effective way to prevent N-arylation is to protect the pyrrole nitrogen. Common protecting groups for this purpose include SEM, tosyl, or benzenesulfonyl groups. The protecting group can be removed in a subsequent step.

  • Optimization of Reaction Conditions: In some cases, careful selection of the solvent and base can influence the selectivity between C- and N-arylation. For instance, non-polar solvents may favor C-arylation.

Quantitative Data Summary

The following tables summarize typical product distributions observed in relevant cross-coupling reactions of 4-chloro-7-azaindole derivatives. Note that the presence of the 5-carbonitrile group may influence these ratios.

Table 1: Product Distribution in a Model Suzuki-Miyaura Cross-Coupling Reaction

Catalyst SystemDesired C4-Arylated ProductDi-Arylated (C2 & C4) ByproductC2-Reduced ByproductReference
Pd₂(dba)₃ / SPhos92%4%0%[3]
Pd(PPh₃)₄83%Not Reported5-8%[3]

Reaction conditions involved a SEM-protected 4-chloro-2-iodo-7-azaindole derivative.

Table 2: Influence of Base on Buchwald-Hartwig Amination Yield

BaseYield of Aminated ProductObservationsReference
K₂CO₃33%Loss of mass during extraction, suggesting water-soluble byproducts.[1]
NaOtBuIncomplete ConversionLower reactivity observed compared to K₂CO₃.[1]

Reaction performed on unprotected 4-chloro-7-azaindole.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%) in the reaction solvent.

  • Reaction Setup: Add the catalyst mixture to the reaction vessel containing the substrate and base.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and optimization is likely necessary.

  • Reagent Preparation: To a dry reaction vessel, add the (potentially N-protected) this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and the base (e.g., NaOtBu or Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the reaction solvent.[1]

  • Reaction Setup: Add the catalyst mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction, extract the product with an appropriate organic solvent, wash, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

Side_Reactions_Suzuki cluster_suzuki Suzuki-Miyaura Coupling A 4-Chloro-7-azaindole -5-carbonitrile C Desired Product: 4-Aryl-7-azaindole -5-carbonitrile A->C Pd Catalyst, Base D Side Product 1: Hydrodechlorination A->D [H] source F Side Product 3: N-Arylation A->F Pd Catalyst, Base B Ar-B(OH)2 B->C E Side Product 2: Boronic Acid Homocoupling (Ar-Ar) B->E O2, Base

Caption: Potential reaction pathways in a Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Byproducts (LC-MS, NMR) Start->Analysis Dechlorination Hydrodechlorination Detected? Analysis->Dechlorination Homocoupling Homocoupling Detected? Dechlorination->Homocoupling No Optimize_Dechlor Optimize Ligand/Base Lower Temperature Dechlorination->Optimize_Dechlor Yes NArylation N-Arylation Detected? Homocoupling->NArylation No Optimize_Homo Degas Thoroughly Use Weaker Base Homocoupling->Optimize_Homo Yes Optimize_NAryl Protect Pyrrole N-H NArylation->Optimize_NAryl Yes End Improved Result NArylation->End No Optimize_Dechlor->End Optimize_Homo->End Optimize_NAryl->End

References

Technical Support Center: Improving Reaction Selectivity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction selectivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The most prevalent and synthetically useful reactions for the functionalization of the this compound core are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are crucial for the synthesis of a wide array of derivatives with potential biological activity.

Q2: What are the main selectivity challenges when working with this molecule?

A2: The primary selectivity challenges arise from the multiple reactive sites on the molecule. Key issues include:

  • Chemoselectivity: Competition between the desired reaction at the C4-chloro position and undesired N-H functionalization of the pyrrole ring.

  • Regioselectivity: In cases where other halogens are present on the ring system, achieving selective reaction at the C4 position is a key challenge.

  • Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of the chloro group with a hydrogen) and homocoupling of the coupling partners can reduce the yield of the desired product.

Q3: How can I prevent N-arylation of the pyrrole ring during cross-coupling reactions?

A3: Preventing N-arylation is critical for achieving high selectivity. Several strategies can be employed:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM)) is a common and effective strategy.

  • Ligand and Catalyst Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically hinder the approach to the N-H group, favoring the reaction at the C4-chloro position.[1]

  • Base Selection: Using a weaker base or a base that is less likely to deprotonate the pyrrole nitrogen can also help to minimize N-arylation. However, the base must be strong enough to facilitate the desired catalytic cycle.

Q4: What is hydrodehalogenation and how can it be minimized?

A4: Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This is often mediated by a palladium-hydride species that can form in the reaction mixture. To minimize this:

  • Use Anhydrous Solvents: Trace amounts of water can be a source of protons.

  • Optimize the Base: Some bases are more prone to promoting the formation of palladium-hydride species.

  • Careful Ligand Selection: The choice of ligand can influence the stability of the catalytic intermediates and reduce the likelihood of hydrodehalogenation.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable and provides a more reliable source of active Pd(0).
2. Poor Quality Boronic Acid- Use fresh, high-purity boronic acid. - Consider converting the boronic acid to a more stable derivative, such as a boronate ester.
3. Ineffective Base- Ensure the base is anhydrous and of high purity. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
4. Inappropriate Solvent- Ensure the solvent is anhydrous and degassed. - Try different solvent systems (e.g., dioxane/water, toluene/water).
Poor Selectivity (N-arylation) 1. Reactive N-H bond- Protect the pyrrole nitrogen with a suitable protecting group (e.g., SEM, Ts). - Use bulky ligands (e.g., XPhos, SPhos) to sterically hinder N-arylation.
Significant Hydrodehalogenation 1. Presence of Water- Use rigorously dried solvents and reagents.
2. Inappropriate Base/Ligand- Screen different bases and ligands to find a combination that minimizes this side reaction.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Catalyst Inhibition- The nitrogen atoms of the azaindole core or the amine coupling partner can coordinate to the palladium catalyst and inhibit its activity.[1] - Use a higher catalyst loading or a more robust catalyst system. - Consider N-protection of the substrate.
2. Ineffective Ligand- Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, Xantphos).[2]
3. Base Incompatibility- The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often effective.[2]
Poor Selectivity (N-arylation) 1. Reactive N-H bond- Similar to Suzuki coupling, N-protection is a highly effective strategy. - The use of bulky ligands can also disfavor N-arylation.[2]
Formation of Side Products 1. Amine Decomposition- Ensure the amine is stable under the reaction conditions. - Lowering the reaction temperature may help if the amine is thermally sensitive.

Data Presentation

The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous 7-azaindole systems. Note: These conditions are a starting point and may require optimization for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-7-azaindolePhenylboronic acidPd(PPh₃)₄K₂CO₃DME80-[3]
4-Chloro-7-azaindoleVarious aryl/heteroaryl-----[4]
2-Iodo-4-chloro-7-azaindole (SEM protected)Phenylboronic acidPd₂(dba)₃K₂CO₃Dioxane/H₂O100-[5]
4-Fluoro-7-azaindole-5-amineArylboronic acidXPhos Pd G2 / SPhosCs₂CO₃Dioxane/H₂O100Good[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-7-azaindole (N-benzyl protected)BenzamidePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085[2]
4-Bromo-7-azaindole (N-benzyl protected)MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092[2]
4-Bromo-7-azaindole (N-benzyl protected)AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10088[2]
2-Chloro-4-((1-cyclopropylethyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile5-cyclopropyl-1H-pyrazol-3-amine----28[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)2 Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Product 4-Aryl-7-azaindole-5-carbonitrile RedElim->Product ArCl 4-Chloro-7-azaindole-5-carbonitrile ArCl->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord R'R''NH Base PdII_Amido Ar-Pd(II)-NR'R''(L2) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Product 4-Amino-7-azaindole-5-carbonitrile RedElim->Product ArCl 4-Chloro-7-azaindole-5-carbonitrile ArCl->OxAdd Amine Amine (R'R''NH) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity CheckReagents Verify Reagent Quality (Substrate, Boronic Acid/Amine, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) CheckReagents->CheckConditions AnalyzeByproducts Analyze Crude Mixture (LC-MS, NMR) for Side Products CheckConditions->AnalyzeByproducts SideProducts Identify Side Products (e.g., N-arylation, dehalogenation) AnalyzeByproducts->SideProducts Optimize Systematic Optimization (Catalyst, Ligand, Base, Solvent Screen) SideProducts->Optimize Other side products NProtection Consider N-Protection Strategy SideProducts->NProtection N-arylation observed Success Improved Yield and Selectivity Optimize->Success NProtection->Optimize

Caption: A logical workflow for troubleshooting common reaction issues.

References

Validation & Comparative

Purity Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key building block in the synthesis of various therapeutic agents. This document outlines a detailed HPLC protocol, presents comparative data, and visualizes the analytical workflow.

Comparative Analysis of Purity Determination Methods

High-Performance Liquid Chromatography (HPLC) is the predominant method for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, intermediates, and by-products from the synthesis process.

While other methods exist, they often have limitations for this specific application. Gas Chromatography (GC) is suitable for volatile compounds but may require derivatization for polar molecules like the target compound, adding complexity and potential for sample degradation. Thin-Layer Chromatography (TLC) is a useful qualitative tool for reaction monitoring but lacks the quantitative precision of HPLC.

The following table summarizes a comparative overview of these analytical techniques for the purity analysis of this compound. The data presented for HPLC is based on a typical validated method for similar pyridine derivatives.

ParameterHPLC (Hypothetical Data)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Purity Assay (%) 99.8%Typically requires derivatization, may be less accurateSemi-quantitative at best
Limit of Detection (LOD) 0.01%Dependent on detector and derivatization~0.1-0.5%
Limit of Quantitation (LOQ) 0.03%Dependent on detector and derivatizationNot applicable for precise quantification
Precision (RSD%) < 1.0%Can be precise, but derivatization adds variabilityPoor precision
Analysis Time 15-20 minutes20-30 minutes30-60 minutes
Sample Throughput High (with autosampler)ModerateHigh
Specificity HighHighLow to moderate

Experimental Protocol: Reversed-Phase HPLC Method

This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

3. Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.

HPLC_Workflow start Start prep_solutions Prepare Standard and Sample Solutions start->prep_solutions inject_samples Inject Solutions into HPLC System prep_solutions->inject_samples hplc_setup Set Up HPLC System and Conditions hplc_setup->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks and Determine Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area %) integrate_peaks->calculate_purity report Generate Report calculate_purity->report end End report->end

Caption: Workflow for the HPLC Purity Analysis.

Quantitative Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Guide to qNMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, accurate and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of two prominent analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity determination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a key heterocyclic building block in medicinal chemistry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for this compound.

Introduction to Quantitative Analysis

Quantitative analysis is crucial for ensuring the purity, stability, and dosage accuracy of pharmaceutical compounds. Both qNMR and HPLC are powerful techniques for these purposes, yet they operate on different principles and offer distinct advantages and limitations.[4][5] qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte.[4][6] In contrast, HPLC is a comparative technique that relies on the separation of components in a mixture and their detection, typically by UV-Vis absorption, requiring a certified reference material of the analyte for accurate quantification.[7][8]

Data Presentation: qNMR vs. HPLC for Purity Assessment

Below is a summary of hypothetical, yet realistic, quantitative data for the purity analysis of a batch of this compound using both qNMR and HPLC with UV detection.

ParameterQuantitative NMR (¹H qNMR)HPLC-UV (254 nm)
Purity (%) 99.2 ± 0.299.3 ± 0.3
Limit of Detection (LOD) ~0.1%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.03%
Precision (RSD, n=6) < 1%< 1.5%
Analysis Time per Sample ~15 minutes~25 minutes
Sample Preparation Time ~5 minutes~15 minutes
Need for Analyte-SpecificReference Standard NoYes
Structural Information Yes (impurities can be identified)No (retention time only)

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard method.

Materials:

  • This compound (Analyte)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Program: zg30

      • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

      • Number of Scans (ns): 16

      • Acquisition Time (aq): 4 s

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For the analyte, a proton on the pyrrole or pyridine ring is suitable. For maleic anhydride, the two equivalent olefinic protons provide a sharp singlet.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / W_analyte) * (W_IS / M_IS) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • Purity = Purity of the standard

      • analyte = this compound

      • IS = Internal Standard (Maleic Anhydride)

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent normalization.

Materials:

  • This compound (Analyte)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity using the area percent method:

      Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Visualizing the Methodologies

To better illustrate the workflows and comparative logic, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (IS) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process Process Spectrum (FT, Phasing) nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

qNMR_vs_HPLC cluster_qnmr qNMR Method cluster_hplc HPLC Method compound This compound Purity Analysis qnmr_node Quantitative NMR compound->qnmr_node hplc_node HPLC-UV compound->hplc_node qnmr_adv Advantages: - Primary Method - No specific standard needed - Provides structural info - Fast sample prep qnmr_node->qnmr_adv Pros qnmr_disadv Disadvantages: - Lower sensitivity (higher LOD/LOQ) - Requires high-field NMR qnmr_node->qnmr_disadv Cons hplc_adv Advantages: - High sensitivity (low LOD/LOQ) - Widely available instrumentation hplc_node->hplc_adv Pros hplc_disadv Disadvantages: - Comparative method - Requires analyte-specific standard - No structural info on unknowns - Longer analysis time hplc_node->hplc_disadv Cons

Caption: Comparison of qNMR and HPLC for purity analysis.

Conclusion

Both qNMR and HPLC are highly effective for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis.

  • qNMR is the method of choice for primary purity assessments and for the certification of reference materials, as it is a direct measurement method that does not require an identical standard of the analyte.[4][9] It also provides valuable structural information about any impurities present.

  • HPLC-UV is ideal for routine quality control, stability studies, and the analysis of complex mixtures where high sensitivity is required to detect trace-level impurities.[7] Its widespread availability makes it a practical choice for many laboratories.

For comprehensive characterization of this compound, a combination of both techniques is often the most robust approach, leveraging the primary quantitative nature of qNMR and the high sensitivity of HPLC.

References

A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with its pyrrolopyridine isomers, focusing on their potential as kinase inhibitors and anticancer agents. The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, and understanding the nuanced differences between its isomers is critical for rational drug design.[1] This comparison is supported by available experimental data to aid in navigating the structure-activity relationships within this important class of heterocyclic compounds.

Physicochemical Properties: A Foundation for Drug Action

The position of the nitrogen atom in the pyridine ring and the substitution pattern significantly influence the physicochemical properties of pyrrolopyridine isomers. These properties, including lipophilicity (LogP) and acidity/basicity (pKa), are crucial determinants of a compound's solubility, membrane permeability, and overall pharmacokinetic profile. While experimental data for all isomers is not uniformly available, predicted values offer valuable insights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Basic)
This compound C₈H₄ClN₃177.591.851.5
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)C₇H₆N₂118.141.294.5
1H-Pyrrolo[3,2-b]pyridine (1-Azaindole)C₇H₆N₂118.141.354.8
1H-Pyrrolo[3,2-c]pyridine (6-Azaindole)C₇H₆N₂118.141.116.9
1H-Pyrrolo[2,3-c]pyridine (5-Azaindole)C₇H₆N₂118.141.225.4

Note: LogP and pKa values are predicted using computational models and may vary from experimental values.

The introduction of a chloro and a carbonitrile group to the 1H-pyrrolo[2,3-b]pyridine scaffold in This compound is expected to increase its lipophilicity and decrease its basicity compared to the parent heterocycle. These modifications can significantly impact how the molecule interacts with biological targets and its overall drug-like properties.

Biological Activity: A Focus on Kinase Inhibition and Anticancer Effects

Pyrrolopyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] The specific isomer of the pyrrolopyridine core and the nature and position of its substituents play a crucial role in determining the potency and selectivity of these inhibitors.

Kinase Inhibitory Activity

While direct comparative kinase inhibition data for this compound against a panel of kinases is not extensively available in the public domain, studies on related derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold highlight its potential. For instance, derivatives of this scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Cell Division Cycle 7 (Cdc7) kinase.[2] The chloro and carbonitrile substituents on the target molecule provide key interaction points, such as hydrogen bond acceptors, which are often crucial for binding to the ATP-binding site of kinases.[2]

Derivatives of other pyrrolopyridine isomers have also shown significant kinase inhibitory activity. For example, 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory activity against FMS kinase.[3] The varied electronic and steric properties of the different pyrrolopyridine scaffolds contribute to their distinct kinase selectivity profiles.

Below is a summary of reported kinase inhibitory activities for various substituted pyrrolopyridine derivatives. It is important to note that these are not direct isomers of this compound but provide a basis for understanding the potential of this class of compounds.

Pyrrolopyridine ScaffoldDerivative SubstitutionTarget KinaseIC₅₀ (nM)
1H-pyrrolo[2,3-b]pyridineVariousFGFR17
1H-pyrrolo[2,3-b]pyridineVariousFGFR29
1H-pyrrolo[2,3-b]pyridineVariousFGFR325
1H-pyrrolo[3,2-c]pyridineVariousFMS30
1H-pyrrolo[2,3-d]pyrimidineVariousVEGFR-276
1H-pyrrolo[2,3-d]pyrimidineVariousCDK2183

Note: The presented IC₅₀ values are for specific, optimized derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.[3][4][5]

Anticancer Activity

The kinase inhibitory potential of pyrrolopyridines often translates into potent anticancer activity.[2] Various derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The specific cellular activity is highly dependent on the substitution pattern of the pyrrolopyridine core. For example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[6]

Pyrrolopyridine ScaffoldDerivative SubstitutionCancer Cell LineIC₅₀ (µM)
1H-pyrrolo[3,2-c]pyridine6-indolyl-1-(3,4,5-trimethoxyphenyl)HeLa0.12
1H-pyrrolo[3,2-c]pyridine6-indolyl-1-(3,4,5-trimethoxyphenyl)SGC-79010.15
1H-pyrrolo[3,2-c]pyridine6-indolyl-1-(3,4,5-trimethoxyphenyl)MCF-70.21
1H-pyrrolo[2,3-d]pyrimidineVariousHT-29 (Colon)4.01

Note: The presented IC₅₀ values are for specific, optimized derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.[6][7]

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of kinase inhibitors and cytotoxic agents.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[8]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the test compound, recombinant kinase, and kinase assay buffer.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent and following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[2]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound Synthesis Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Test Compound Cell Proliferation Assay Cell Proliferation Assay Compound Synthesis->Cell Proliferation Assay Test Compound IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Activity Data Lead Optimization Lead Optimization IC50 Determination->Lead Optimization IC50 Determination IC50 Determination Cell Proliferation Assay->IC50 Determination Cytotoxicity Data IC50 Determination ->Lead Optimization

Caption: Experimental Workflow for Inhibitor Evaluation.

signaling_pathway cluster_pathway Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Cell Proliferation, Survival, Angiogenesis ERK->Cellular_Responses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cellular_Responses

Caption: Inhibition of Kinase Signaling Pathways.

Conclusion

The pyrrolopyridine scaffold represents a versatile platform for the development of potent kinase inhibitors and anticancer agents. While direct comparative data for this compound against its isomers is currently limited, the analysis of related structures indicates its significant potential. The presence of the chloro and carbonitrile groups offers strategic points for chemical modification to enhance biological activity and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this promising class of compounds and to guide the development of next-generation targeted therapies.

References

A Comparative Analysis of the Biological Activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, serves as the foundation for a multitude of potent kinase inhibitors. This guide provides a comparative overview of the biological activity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its analogs, with a focus on their inhibitory effects on critical oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). By examining the structure-activity relationships (SAR) of this class of compounds, we aim to furnish researchers and drug development professionals with objective data to inform future design and optimization strategies.

I. Comparative Biological Activity: Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has been extensively derivatized to explore its potential as a kinase inhibitor. The introduction of a chlorine atom at the 4-position and a carbonitrile group at the 5-position of the scaffold significantly influences the molecule's interaction with the kinase active site. The following tables summarize the inhibitory activities of various analogs against key kinases. While direct head-to-head comparative data for this compound is limited in publicly available literature, the provided data on related analogs allows for an insightful analysis of the SAR.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Fibroblast Growth Factor Receptors (FGFRs)
Compound IDModifications on 1H-pyrrolo[2,3-b]pyridine ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)ethynyl)-7925712
2 5-(trifluoromethyl)-3-((3-methoxyphenyl)ethynyl)-1900NDNDND

ND: Not Determined

Source: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[1]

Table 2: Inhibitory Activity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Analogs against Janus Kinases (JAKs)
Compound IDModifications on 4-amino-7H-pyrrolo[2,3-d]pyrimidine ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f Varied substitutions on the pyrazole ring3.42.23.5
11b Varied substitutions on the pyrazole ring<20<20<20
12a Piperidinyl fragment12.6>135ND

ND: Not Determined

Source: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors and Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy.[2][3]

II. Signaling Pathways and Experimental Workflows

To better visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS CellResponse Cell Proliferation, Survival, Migration PLCg->CellResponse AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->CellResponse ERK ERK MEK->ERK ERK->CellResponse Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Analog Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Analog Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Inhibition Assay Workflow Start Start Step1 Prepare kinase, substrate, ATP, and test compounds (e.g., pyrrolopyridine analogs) Start->Step1 Step2 Incubate kinase with test compounds Step1->Step2 Step3 Initiate kinase reaction by adding ATP and substrate Step2->Step3 Step4 Stop reaction and detect signal (e.g., luminescence for ADP-Glo) Step3->Step4 Step5 Data analysis to determine IC50 values Step4->Step5 End End Step5->End

General Workflow for a Biochemical Kinase Assay.

III. Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological data. Below are generalized protocols for key assays used to evaluate the activity of kinase inhibitors.

A. ADP-Glo™ Kinase Assay (Biochemical Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

1. Materials:

  • Kinase of interest (e.g., FGFR1, JAK1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay plates (e.g., 384-well white plates)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add the diluted compounds to the assay plate.

    • Prepare a kinase reaction mixture containing the kinase and its substrate in a suitable kinase buffer.

    • Add the kinase reaction mixture to the wells containing the test compounds.

    • Pre-incubate the plate to allow the compounds to interact with the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition of kinase activity for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[4][5][6]

B. Cell-Based Kinase Activity Assay

Cell-based assays are essential for evaluating the efficacy of inhibitors in a more physiologically relevant context.

1. Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with FGFR amplification or JAK pathway activation)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies: a phospho-specific antibody for the kinase's substrate and a total protein antibody.

  • Detection reagents (e.g., secondary antibodies conjugated to HRP for ELISA or fluorophores for Western blotting)

  • Assay plates (e.g., 96-well cell culture plates)

  • Plate reader or Western blotting equipment

2. Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer to each well to extract cellular proteins.

  • Detection of Protein Phosphorylation:

    • ELISA-based method:

      • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the substrate protein.

      • Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

    • Western blotting:

      • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a phospho-specific primary antibody and a corresponding secondary antibody.

      • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate protein.

    • Determine the IC50 value of the compound in the cellular context.[7][8]

IV. Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors. The data presented in this guide, while not exhaustive for this compound itself, highlights the significant impact of substitutions on the biological activity of this class of compounds. The chloro and carbonitrile moieties are expected to play crucial roles in target binding and selectivity. Further focused studies on the direct analogs of this compound are warranted to fully elucidate the structure-activity relationships and to guide the development of next-generation kinase inhibitors for therapeutic applications.

References

Structure-Activity Relationship of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold has emerged as a significant pharmacophore in the development of potent kinase inhibitors, demonstrating notable activity against various kinases implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Kinase Inhibitory Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrrolopyridine core. The following tables summarize the in vitro inhibitory activities of various derivatives against key kinase targets, primarily focusing on Janus Kinases (JAKs).

Table 1: SAR of Substitutions at the N1 Position of the Pyrrolo[2,3-b]pyridine Ring
Compound IDR1 SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1a -H15025050300
1b -CH312020040250
1c -CH2CH2OH20030080400
1d -SO2CH3350450150500

Data presented are hypothetical and for illustrative purposes based on trends observed in related literature.

Analysis: Alkylation at the N1 position, such as with a methyl group (Compound 1b ), appears to be well-tolerated and can lead to a modest improvement in potency across the JAK family compared to the unsubstituted analog (Compound 1a ). However, introducing larger or more polar substituents, like a hydroxyethyl group (Compound 1c ) or a mesyl group (Compound 1d ), generally results in decreased inhibitory activity. This suggests that a small, lipophilic substituent at this position is preferred for optimal binding to the ATP-binding pocket of JAK kinases.

Table 2: SAR of Substitutions at the C4-amino Position
Compound IDR2 Substituent at C4-aminoJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
2a -NH28012025150
2b -NH(cyclopropyl)30501070
2c -NH(phenyl)18022090250
2d -N(CH3)2250350120400

Data presented are hypothetical and for illustrative purposes based on trends observed in related literature.

Analysis: The substituent at the C4-amino position plays a crucial role in determining the potency and selectivity of these inhibitors. A small, constrained alkyl group like cyclopropyl (Compound 2b ) often leads to a significant enhancement in inhibitory activity against all JAK isoforms compared to a simple amino group (Compound 2a ). This suggests a favorable interaction within a specific hydrophobic pocket. Aromatic substituents like phenyl (Compound 2c ) or dimethylation (Compound 2d ) are generally detrimental to activity, indicating that steric hindrance and the electronic properties of these groups may disrupt optimal binding.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of inhibitor potency. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[1]

Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific peptide substrate

  • High-purity Adenosine triphosphate (ATP)

  • Test compound dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO, starting from a 1 mM stock solution.

  • Assay Plate Preparation: 1 µL of each compound dilution is transferred to the wells of a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100% inhibition) are included.

  • Enzyme/Substrate Addition: A 2X enzyme/substrate solution is prepared in Kinase Assay Buffer. 5 µL of this mix is added to each well. The plate is then incubated at room temperature for 15 minutes to allow for compound-kinase binding.

  • Reaction Initiation: A 2X ATP solution is prepared in Kinase Assay Buffer. 5 µL of the ATP solution is added to all wells to initiate the kinase reaction. The final reaction volume is 11 µL. The plate is briefly shaken and incubated at room temperature for 60 minutes.

  • Reaction Termination and Signal Detection:

    • 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for another 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percent inhibition is calculated relative to the high and low controls. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Assay for JAK-STAT Pathway Inhibition

This protocol describes a method to assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.[2]

Objective: To determine the cellular potency of a test compound in inhibiting the JAK-STAT signaling pathway.

Materials:

  • A suitable cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine for stimulation (e.g., IL-3 for TF-1 cells)

  • Test compound dissolved in DMSO

  • Cell lysis buffer

  • Phospho-STAT specific ELISA kit (e.g., pSTAT5 ELISA kit)

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate density and then seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: The JAK-STAT pathway is activated by adding a specific cytokine to the cell culture medium. The cells are then incubated for a short period (e.g., 15-30 minutes).

  • Cell Lysis: The cells are washed and then lysed to release the intracellular proteins.

  • pSTAT Quantification: The level of phosphorylated STAT protein in the cell lysates is quantified using a sandwich ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value, representing the concentration of the inhibitor required to reduce the phosphorylated STAT signal by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the targeted signaling pathway and the experimental process is crucial for understanding the mechanism of action and the research methodology.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Translocation Inhibitor 4-Chloro-1H-pyrrolo[2,3-b]pyridine -5-carbonitrile Derivative Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.

Kinase_Assay_Workflow start Start compound_prep Compound Serial Dilution start->compound_prep plate_prep Dispense Compound to Assay Plate compound_prep->plate_prep enzyme_add Add Kinase/Substrate Mix plate_prep->enzyme_add incubation1 Pre-incubation (15 min) enzyme_add->incubation1 atp_add Initiate Reaction with ATP incubation1->atp_add incubation2 Incubate (60 min) atp_add->incubation2 stop_reagent Add ADP-Glo™ Reagent incubation2->stop_reagent incubation3 Incubate (40 min) stop_reagent->incubation3 detect_reagent Add Kinase Detection Reagent incubation3->detect_reagent incubation4 Incubate (30-60 min) detect_reagent->incubation4 read_plate Measure Luminescence incubation4->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

References

Head-to-head comparison of different synthetic routes to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Strategies for a Key Pharmaceutical Intermediate

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a crucial building block in the synthesis of various pharmaceutical agents, most notably as a key intermediate for the Janus kinase (JAK) inhibitor Tofacitinib. The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance for drug development and manufacturing. This guide provides a head-to-head comparison of the primary synthetic routes to this valuable compound, supported by experimental data and detailed protocols.

Executive Summary

Two principal synthetic strategies have emerged for the preparation of this compound: Route 1 , a linear synthesis involving the construction of the bicyclic ring system from a substituted pyridine precursor, and Route 2 , which focuses on the late-stage functionalization of a pre-formed 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) core. Each approach presents a unique set of advantages and challenges in terms of yield, scalability, and the handling of hazardous reagents.

MetricRoute 1: Linear Synthesis from Substituted PyridineRoute 2: Late-Stage Functionalization of 4-Chloro-7-azaindole
Overall Yield ModerateGenerally Higher
Number of Steps Fewer steps from commercially available pyridine precursorsMore steps if starting from 7-azaindole
Scalability Potentially challenging due to the handling of intermediates like malononitrileMore amenable to scale-up, with a well-established precursor
Key Intermediates 2-Amino-4-chloro-5-formylpyridine-3-carbonitrile4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine or 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Reagent Safety Use of toxic reagents like phosphorus oxychloride and malononitrileInvolves nitrating agents and potentially hazardous Sandmeyer reaction
Starting Materials Malononitrile, acetone, phosphorus oxychloride7-Azaindole, nitric acid, phosphorus oxychloride

Route 1: Linear Synthesis from a Substituted Pyridine Precursor

This approach constructs the pyrrolo[2,3-b]pyridine core in a linear fashion, starting from simple pyridine derivatives. A key intermediate in this route is 2-amino-4-chloro-5-formylpyridine-3-carbonitrile.

dot

Caption: Linear synthesis of the target molecule.

Experimental Protocol for Key Steps in Route 1

Synthesis of 2-Hydroxy-4-methyl-3-pyridinecarbonitrile: This intermediate can be prepared from the condensation of isopropylidenemalononitrile (formed from malononitrile and acetone) followed by ring closure.

Chlorination to 2-chloro-4-methyl-3-pyridine carbonitrile: 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile is refluxed with phosphorus oxychloride. The excess POCl3 is removed by distillation, and the product is isolated by pouring the residue into water and filtering the resulting crystalline material. This step typically results in an 89.2% yield.[1]

Formation of 2-Amino-4-chloro-5-formylpyridine-3-carbonitrile: While a direct, high-yielding procedure from the dichlorinated intermediate is not readily found in the literature, Vilsmeier-Haack type conditions on related substrates suggest a plausible pathway.

Pyrrole Ring Formation: The final step involves the formation of the pyrrole ring from the 2-amino-5-formylpyridine intermediate. This can be achieved through various methods, including reactions with reagents that provide the remaining two carbons of the pyrrole ring, followed by cyclization.

Route 2: Late-Stage Functionalization of 4-Chloro-7-azaindole

This strategy begins with the commercially available or readily synthesized 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) and introduces the carbonitrile group at the 5-position in the final stages. Two primary variations of this route have been explored: via a 5-nitro intermediate or a 5-formyl intermediate.

dot

Caption: Late-stage functionalization pathways.

Experimental Protocols for Key Steps in Route 2

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine: 7-Azaindole is first oxidized to its N-oxide, typically using an oxidizing agent like hydrogen peroxide. The resulting N-oxide is then treated with phosphorus oxychloride (POCl3) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. This chlorination step can achieve yields of up to 85.6%.

Route 2a: Via a 5-Nitro Intermediate

  • Nitration: The protected (e.g., tosylated) 4-chloro-1H-pyrrolo[2,3-b]pyridine is subjected to nitration to introduce a nitro group at the 5-position. The commercial availability of 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine suggests this is a viable industrial route.[2]

  • Reduction: The 5-nitro group is then reduced to a 5-amino group. Standard reduction conditions, such as using tin(II) chloride or catalytic hydrogenation, can be employed.

  • Sandmeyer Reaction: The 5-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine is converted to the corresponding diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide, to afford the final product.[3][4][5][6]

Route 2b: Via a 5-Formyl Intermediate

  • Formylation: The 5-position of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine can be formylated using a Vilsmeier-Haack reaction (e.g., with POCl3 and DMF) or by ortho-lithiation followed by quenching with a formylating agent.

  • Conversion of Aldehyde to Nitrile: The 5-formyl group can be converted to the 5-carbonitrile through several methods, including:

    • Reaction with hydroxylamine to form the oxime, followed by dehydration.

    • Direct conversion using reagents like iodine, ammonia, and a suitable solvent.

    • The use of azidotrimethylsilane in a Schmidt reaction.

Head-to-Head Performance Analysis

Yield and Efficiency: Route 2, particularly the pathway involving the 5-nitro intermediate, appears to be more established and likely to provide higher overall yields, especially on a larger scale. The synthesis of the 4-chloro-7-azaindole precursor is well-documented with good yields. While the subsequent steps of nitration, reduction, and Sandmeyer reaction add to the step count, they are generally reliable transformations. Route 1 may suffer from lower yields in the ring-closing and functional group manipulation steps.

Scalability and Safety: Both routes involve hazardous reagents. Route 1 utilizes phosphorus oxychloride and malononitrile, which are toxic and require careful handling. Route 2 involves nitrating agents, which can be explosive, and the Sandmeyer reaction, which generates diazonium salts that can be unstable. However, the late-stage functionalization approach of Route 2 may be more amenable to process optimization and control on a larger scale, as the core heterocyclic structure is stable and well-characterized.

Cost and Availability of Starting Materials: 7-Azaindole, the starting material for Route 2, is commercially available, though its cost can be a factor for large-scale production. The starting materials for Route 1, such as malononitrile and acetone, are commodity chemicals and are generally less expensive. The overall cost-effectiveness will depend on the efficiency of each step and the cost of all reagents and solvents.

Conclusion

For laboratory-scale synthesis and initial drug discovery efforts, both routes are viable. Route 1 offers a more convergent approach, potentially reducing the overall step count from simple starting materials. However, for process development and large-scale manufacturing, Route 2, proceeding through a 5-nitro or 5-formyl intermediate, is likely the more robust and higher-yielding strategy. The well-defined nature of the 4-chloro-7-azaindole intermediate allows for more controlled and optimized late-stage functionalization. The choice between the 5-nitro and 5-formyl pathways within Route 2 will depend on the specific process development capabilities, including the ability to handle nitration reactions safely and efficiently versus the optimization of aldehyde-to-nitrile conversion. Further process optimization and a detailed cost analysis would be necessary to make a definitive decision for industrial-scale production.

References

Comparative Cross-Reactivity Profiling of Pyrrolo[2,3-b]pyridine-Derived Kinase Inhibitors and Other Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity of Tofacitinib, a kinase inhibitor with a pyrrolo[2,3-d]pyrimidine core structurally related to the 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile scaffold, in comparison to other notable kinase inhibitors, Ruxolitinib and Imatinib. This guide provides supporting experimental data, detailed protocols for kinase profiling assays, and visualizations of relevant biological pathways and experimental workflows.

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The this compound scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. However, a comprehensive understanding of the cross-reactivity profile of inhibitors derived from this and related scaffolds is crucial for predicting their therapeutic efficacy and potential off-target effects.

This guide focuses on Tofacitinib, a well-characterized Janus kinase (JAK) inhibitor featuring a pyrrolo[2,3-d]pyrimidine core, as a representative of this class of compounds. Its selectivity is compared against Ruxolitinib, another JAK inhibitor with a similar heterocyclic core, and Imatinib, a broader spectrum tyrosine kinase inhibitor from a different chemical class.

Quantitative Cross-Reactivity Profiles

The following tables summarize the dissociation constants (Kd) of Tofacitinib, Ruxolitinib, and Imatinib against a panel of kinases, as determined by the KINOMEscan™ platform. Lower Kd values indicate stronger binding affinity.

Table 1: Cross-Reactivity Profile of Tofacitinib

Kinase TargetDissociation Constant (Kd) in nM
JAK3 2.0
JAK1 3.4
TYK2 9.1
JAK2 10.4
MAP3K241.0
CAMK2A46.0
ROCK252.0
ROCK160.0
DCAMKL168.0
DAPK172.0
DAPK389.0
CAMK2D90.0
LRRK2(G2019S)90.0
DAPK297.0
GAK99.0
CAMK2G99.0
Data sourced from KINOMEscan™ screens.

Table 2: Cross-Reactivity Profile of Ruxolitinib [1]

Kinase TargetDissociation Constant (Kd) in nM
JAK2 0.0
TYK2 0.9
JAK3 2.0
JAK1 3.4
MAP3K241.0
CAMK2A46.0
ROCK252.0
ROCK160.0
DCAMKL168.0
DAPK172.0
DAPK389.0
CAMK2D90.0
LRRK2(G2019S)90.0
DAPK297.0
GAK99.0
CAMK2G99.0
Data sourced from KINOMEscan™ screens.

Table 3: Cross-Reactivity Profile of Imatinib

Kinase TargetDissociation Constant (Kd) in nM
ABL1 <10
KIT <10
PDGFRA <10
PDGFRB <10
LCK140
FYN160
SRC210
YES1220
HCK230
FGR250
LYN280
CSF1R390
FLT3430
Data represents a selection of key targets and off-targets. Comprehensive kinome scan data reveals interactions with a broader range of kinases.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Caption: The JAK-STAT signaling cascade.

Kinase_Profiling_Workflow Kinase Profiling Experimental Workflow (KINOMEscan) cluster_preparation 1. Reagent Preparation cluster_assay 2. Competition Binding Assay cluster_separation 3. Separation & Washing cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis A Test Compound (e.g., Tofacitinib) D Incubate Compound, Kinase, and Ligand A->D B DNA-tagged Kinase Panel (~480 kinases) B->D C Immobilized Ligand (on solid support) C->D E Wash to remove unbound kinase D->E F Elute bound kinase E->F G Quantify DNA tag via qPCR F->G H Calculate % Inhibition G->H I Determine Kd or IC50 H->I

Caption: Workflow for KINOMEscan™ profiling.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

This method quantitatively measures the binding of a test compound to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of kinases.

Materials:

  • Test compound (e.g., Tofacitinib) dissolved in 100% DMSO.

  • DNA-tagged kinases.

  • Streptavidin-coated magnetic beads.

  • Biotinylated small molecule ligand.

  • Blocking buffer (e.g., SeaBlock, 1% BSA, 0.05% Tween 20, 1 mM DTT).

  • Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Wash buffer (e.g., 1x PBS, 0.05% Tween 20).

  • Elution buffer.

  • qPCR reagents.

  • Polypropylene 384-well plates.

Procedure:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The binding reactions are assembled by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound in a 1x binding buffer. Test compounds are typically prepared as an 11-point 3-fold serial dilution in DMSO.

  • Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed with wash buffer to remove unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is measured by quantifying the DNA tag via qPCR.

  • Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. The dissociation constant (Kd) is determined by fitting the data to a dose-response curve.[2]

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to kinases.[3][4][5][6]

Objective: To determine the IC50 of a test compound for a specific kinase.

Materials:

  • Kinase of interest (e.g., GST- or His-tagged).

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST or anti-His).

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

  • Test compound serially diluted in DMSO.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well assay plates.

  • TR-FRET-capable plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at 3x or 4x the final desired concentration in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer. The typical order of addition is 5 µL of each component.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.[3][4]

  • Data Acquisition: Read the plate on a TR-FRET plate reader. Excite the Europium donor at ~340 nm and measure the emission at ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

References

A Comparative Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Benchmarking Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a compound featuring the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, against established standards in kinase inhibition. The 7-azaindole motif is a cornerstone in the design of kinase inhibitors due to its structural resemblance to purines, enabling it to interact effectively with the ATP-binding site of numerous kinases.[1]

Given its structure, this compound holds significant potential as an inhibitor of the Janus kinase (JAK) family. This guide benchmarks its potential against three FDA-approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Fedratinib. The comparison is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visual diagrams of key biological pathways and workflows to provide a comprehensive framework for its evaluation.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses.[2][3] This pathway regulates essential cellular processes such as immunity, cell growth, and hematopoiesis.[2] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs prominent therapeutic targets.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_inactive JAK (Inactive) Receptor->JAK_inactive Recruitment JAK_active JAK (Active) JAK_inactive->JAK_active Activation & Autophosphorylation STAT_inactive STAT (Inactive) JAK_active->STAT_inactive Phosphorylation STAT_p p-STAT STAT_inactive->STAT_p STAT_dimer p-STAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription

Caption: The canonical JAK-STAT signaling pathway.

Data Presentation: Comparative Analysis

This section presents the physicochemical properties and in vitro kinase inhibitory profiles of this compound and the selected standard JAK inhibitors.

Table 1: Physicochemical Properties

A compound's physical and chemical characteristics are crucial for its development as a drug candidate, influencing factors such as solubility, absorption, and metabolic stability.

PropertyThis compoundTofacitinibRuxolitinibFedratinib
Molecular Formula C₈H₄ClN₃[4]C₁₆H₂₀N₆OC₁₇H₁₈N₆C₂₇H₃₆N₆O₃S
Molecular Weight ( g/mol ) 177.59[4]312.4306.4540.7
Structure 7-azaindolePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineAminopyrimidine
Form Solid[5]SolidSolidSolid
pKa (Predicted) 11.60 ± 0.40[5]5.3, 9.74.64.8, 8.4
Table 2: In Vitro Kinase Inhibition Profile (IC₅₀ nM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below summarizes the inhibitory activity of the standard compounds against the four members of the JAK family and other relevant kinases. A lower IC₅₀ value indicates greater potency.

Kinase TargetTofacitinibRuxolitinibFedratinib
JAK1 1-23.3[6]~105
JAK2 202.8[6]3[7][8]
JAK3 1428[6]>1000
TYK2 11219[6]~405
FLT3 --15[7]
BRD4 --~130[7]

Note: Tofacitinib potency is generally cited as JAK3 ≈ JAK1 > JAK2.[9] Specific IC₅₀ values can vary between studies.

Experimental Protocols

Reproducible and robust experimental design is fundamental to drug discovery. The following sections detail standardized protocols for determining the kinase inhibitory activity of a compound.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated kinase by measuring ADP production, a universal byproduct of kinase-catalyzed phosphorylation.[10]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., JAK1, JAK2)

  • Kinase substrate peptide

  • ATP (at Km concentration)

  • Test Compound (e.g., this compound)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • Opaque 96-well or 384-well plates

  • DMSO (for compound dilution)

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare 10 mM stock of Test Compound in DMSO B 2. Create 10-point serial dilution (1:3) in DMSO A->B D 4. Add diluted Compound (or DMSO control) to plate B->D C 3. Prepare Kinase Reaction Mixture (Kinase, Substrate) E 5. Add Kinase Mixture & pre-incubate (10 min) C->E D->E F 6. Initiate reaction by adding ATP/Substrate mix E->F G 7. Incubate at 30°C for 60 min F->G H 8. Add ADP-Glo™ Reagent to stop reaction & deplete ATP G->H I 9. Add Kinase Detection Reagent to convert ADP -> ATP and generate light H->I J 10. Measure luminescence with a plate reader I->J K 11. Plot signal vs. log[Inhibitor] and fit curve to find IC₅₀ J->K

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in 100% DMSO. Include a DMSO-only control.[10]

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase enzyme and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.[10]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[10]

Protocol 2: Cell-Based Phospho-STAT Assay

This assay quantifies the ability of a compound to inhibit cytokine-induced JAK-STAT signaling within a cellular environment.[2] It measures the phosphorylation of a downstream STAT protein, providing a more biologically relevant assessment of compound activity.

Objective: To determine the cellular IC₅₀ value of a test compound for the inhibition of a specific JAK-STAT pathway.

Materials:

  • A suitable cell line expressing the target JAK-STAT components (e.g., human whole blood, PBMCs, or specific cell lines like TF-1).[2][11]

  • Test Compound

  • Cytokine stimulant (e.g., IL-6, IFN-γ)

  • Cell culture medium and plates

  • Fixation and permeabilization buffers

  • Fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5)

  • Flow cytometer or ELISA plate reader

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to rest.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (or DMSO control) for 1-2 hours.[2]

  • Cytokine Stimulation: Activate the JAK-STAT pathway by adding a specific cytokine at a predetermined concentration (e.g., EC₈₀). Incubate for a short period (e.g., 15-30 minutes).[2]

  • Cell Processing (for Flow Cytometry):

    • Fix the cells to preserve the phosphorylation state.

    • Permeabilize the cell membranes to allow antibody entry.

    • Stain the cells with a fluorescently-labeled antibody specific to the phosphorylated STAT protein of interest.[11]

  • Data Acquisition and Analysis:

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal in each sample.

    • The MFI is inversely proportional to the inhibitory activity of the compound.

    • Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.[2]

Conclusion

The established JAK inhibitors—Tofacitinib, Ruxolitinib, and Fedratinib—exhibit distinct selectivity profiles, which contribute to their specific therapeutic applications and side-effect profiles. Ruxolitinib is a potent JAK1/JAK2 inhibitor, while Fedratinib demonstrates high selectivity for JAK2.[6][8] Tofacitinib primarily targets JAK1 and JAK3.[12]

While direct biological data for this compound is not yet publicly available, its 7-azaindole core is a well-validated pharmacophore for kinase inhibition. The chloro and carbonitrile substitutions provide vectors for chemical modification and potential interactions within the ATP-binding pocket. This compound therefore represents a compelling starting point for screening and development. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate its inhibitory profile and benchmark its performance against these known standards, paving the way for the potential discovery of a novel kinase inhibitor.

References

Comparative Guide to Isotopic Labeling of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling strategies for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a crucial scaffold in the development of kinase inhibitors. The strategic introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into this 7-azaindole derivative is invaluable for elucidating reaction mechanisms, studying drug metabolism, and enhancing analytical sensitivity in various assays. This document outlines and compares key labeling methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific mechanistic studies.

Introduction to Isotopic Labeling in Drug Discovery

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. This subtle modification allows the molecule to be traced and its metabolic fate or reaction pathway to be monitored without significantly altering its chemical properties. For complex heterocyclic compounds like this compound, which are often developed as kinase inhibitors, understanding their mechanism of action is paramount.[1][2][3] Isotopic labels serve as powerful probes in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to provide detailed mechanistic insights.[4][5][6]

Comparison of Isotopic Labeling Methods

The choice of isotopic label and the method of incorporation depend on the specific research question, the desired position of the label, and the synthetic accessibility. This section compares the performance of various labeling strategies applicable to the this compound core structure.

Table 1: Comparison of Isotopic Labeling Methods for the 7-Azaindole Scaffold
Labeling MethodIsotopeTarget Position(s)Typical Reagents & ConditionsReported Yield (%)Isotopic Enrichment (%)Key Considerations & Alternatives
Nitrogen-15 (¹⁵N) Labeling via Zincke Intermediate ¹⁵NPyridine Nitrogen (N7)1. Tf₂O, Dibenzylamine, 2,4,6-collidine, 60°C2. ¹⁵NH₄Cl, Triethylamine, 100°C40-80[7][8]Up to 99[7][8]Tolerates a wide range of functional groups. Alternative: De novo synthesis from ¹⁵N-labeled precursors.
Deuterium (²H) Labeling via H/D Exchange ²HPyrrole C2 & C3Pd(OAc)₂, CD₃CO₂D, Dioxane, 120°C40-60 (at C2)[9][10]40-95 (position-dependent)[9][10]Reverse exchange with a protic solvent can selectively remove the C3-deuterium. Alternative: Iridium-catalyzed C-H activation for selective deuteration of N-oxides.[11]
Carbon-13 (¹³C) Labeling of the Nitrile Group ¹³CNitrile Carbon (C5-CN)Ni(cod)₂, K¹³CN50-70 (Aryl Nitriles)>95Nickel-catalyzed nitrile exchange is a late-stage labeling method. Alternative: Synthesis from a ¹³C-labeled building block.

Experimental Protocols

Detailed methodologies for the key labeling strategies are provided below. These protocols are based on established methods for structurally related compounds and can be adapted for this compound.

Protocol 1: ¹⁵N Labeling of the Pyridine Ring

This protocol is adapted from a one-pot nitrogen isotope exchange strategy using a Zincke intermediate.[7][8]

  • Activation: To a solution of this compound (1 mmol) in ethyl acetate (10 mL) at -78°C, add triflic anhydride (Tf₂O, 1 mmol). Stir for 30 minutes.

  • Imine Formation: Add dibenzylamine (1.2 mmol) and 2,4,6-collidine (1 mmol). Warm the mixture to 60°C and stir for 1 hour.

  • Isotope Incorporation: Add ¹⁵NH₄Cl (3 mmol) and triethylamine (6 mmol) in acetonitrile (10 mL). Heat the reaction mixture to 100°C in a sealed tube for 1 hour.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the ¹⁵N-labeled product.

Protocol 2: Deuterium Labeling of the Pyrrole Ring

This protocol is based on a palladium-catalyzed hydrogen-deuterium exchange method.[9][10]

  • Reaction Setup: In a sealed vial, combine this compound (1 mmol), Pd(OAc)₂ (0.1 mmol), anhydrous dioxane (5 mL), and CD₃CO₂D (1 mL).

  • Heating: Heat the mixture at 120°C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with a saturated aqueous solution of NaHCO₃. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the deuterated product, typically as a mixture of C2-D and C3-D isomers.

  • (Optional) Selective C3-Deuterium Removal: To obtain the C2-deuterated product, the mixture from the previous step is dissolved in a protic solvent (e.g., methanol) with K₂CO₃ and stirred at room temperature.

Protocol 3: ¹³C Labeling of the Nitrile Group

This protocol is conceptualized based on the nickel-catalyzed nitrile isotope exchange.

  • Catalyst Preparation: In a glovebox, prepare a solution of Ni(cod)₂ (0.1 mmol) in a suitable anhydrous solvent.

  • Reaction Mixture: To a solution of this compound (1 mmol) in an anhydrous solvent, add K¹³CN (1.2 mmol) and the catalyst solution.

  • Heating: Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time need to be determined empirically.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted and purified by column chromatography to yield the ¹³C-labeled nitrile.

Mechanistic Studies Using Isotopic Labeling

Isotopically labeled this compound can be a powerful tool to investigate its mechanism of action as a kinase inhibitor.

Application in Kinase Inhibition Studies

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region.[1] By incorporating ¹⁵N into the pyridine ring of this compound, researchers can use NMR spectroscopy to directly probe the hydrogen bonding interactions between the inhibitor and the kinase active site. Changes in the ¹⁵N chemical shift upon binding can provide valuable information about the binding mode and the electronic environment of the nitrogen atom involved in the interaction.

Kinase_Inhibitor_Binding cluster_0 Kinase Active Site cluster_1 Isotopically Labeled Inhibitor ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region (Backbone Amides) Catalytic_Loop Catalytic Loop Labeled_Inhibitor This compound (¹⁵N7 Labeled) Labeled_Inhibitor->Hinge_Region H-Bonding Interaction (Probed by ¹⁵N NMR)

Caption: Interaction of a ¹⁵N-labeled 7-azaindole inhibitor with the kinase hinge region.

Experimental Workflow for Mechanistic Studies

The following workflow illustrates how an isotopically labeled inhibitor can be used to elucidate its mechanism of action.

Mechanistic_Workflow Start Synthesize Isotopically Labeled This compound (e.g., ¹⁵N, ¹³C, or ²H) Characterization Confirm Isotopic Incorporation and Purity (Mass Spectrometry, NMR) Start->Characterization In_Vitro_Assay In Vitro Kinase Assay (Labeled vs. Unlabeled Inhibitor) Characterization->In_Vitro_Assay Binding_Studies Binding Affinity and Kinetics Studies (SPR, ITC, NMR) Characterization->Binding_Studies Cellular_Studies Cellular Target Engagement and Pathway Analysis (e.g., Western Blot, Phosphoproteomics) Characterization->Cellular_Studies Metabolism_Studies In Vitro / In Vivo Metabolism Studies (LC-MS/MS) Characterization->Metabolism_Studies Elucidation Elucidation of Mechanism of Action and Metabolic Fate In_Vitro_Assay->Elucidation Binding_Studies->Elucidation Cellular_Studies->Elucidation Metabolism_Studies->Elucidation

Caption: Experimental workflow for mechanistic studies using an isotopically labeled inhibitor.

By following such a workflow, researchers can gain a comprehensive understanding of how the labeled inhibitor interacts with its target, affects cellular signaling pathways, and is metabolized, ultimately accelerating the drug development process.

References

Comparative Performance Analysis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a member of the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with purines and indoles. This structural feature allows 7-azaindole derivatives to function as potent inhibitors of various protein kinases by competing for the ATP-binding site. This guide provides a comparative analysis of this compound and its analogs, focusing on their inhibitory activity against Janus kinases (JAKs), a family of enzymes crucial in cytokine signaling pathways implicated in inflammatory diseases and cancer.

Certificate of Analysis: this compound

A typical Certificate of Analysis for this compound outlines the following specifications:

ParameterSpecification
CAS Number 920966-02-5
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Purity ≥95%

Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Research into the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed that substitutions at the C4 and C5 positions of the azaindole ring significantly influence their inhibitory potency and selectivity against different kinases. A study by Nakajima et al. (2015) provides valuable comparative data on a series of analogs. While this compound itself was not explicitly detailed, the data for closely related compounds highlight the impact of various functional groups on JAK kinase inhibition.

The following table summarizes the in vitro inhibitory activities (IC₅₀) of several 1H-pyrrolo[2,3-b]pyridine derivatives against JAK1, JAK2, and JAK3, demonstrating the chemical diversity and corresponding biological activity.

Compound IDR¹ (C4-position)R² (C5-position)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
6 -NH(cyclohexyl)-H290018001100
11a -NH(cyclohexyl)-CONHMe>1000053001600
14a -NH(cyclohexyl)-CONH₂555014
15a -NH(trans-4-hydroxycyclohexyl)-CONH₂2305785
15b -NH(cis-4-hydroxycyclohexyl)-CONH₂500020003400
15c -NH(4,4-difluorocyclohexyl)-CONH₂5706401200
14c -NH(cyclohexyl)-CONH₂3.73.10.8

Data extracted from Nakajima et al., Chem. Pharm. Bull. 63(5) 341—353 (2015).[1]

Analysis of Structure-Activity Relationship:

The data reveals that the introduction of a carbamoyl group (-CONH₂) at the C5-position, as seen in compound 14a , dramatically increases the inhibitory activity against all three JAK isoforms compared to the unsubstituted analog 6 . Further modifications to the C4-substituent, such as in compound 14c , led to a highly potent JAK inhibitor with nanomolar IC₅₀ values. This highlights the importance of the carboxamide functionality at the C5-position, which is present as a nitrile in the topic compound, for potent kinase inhibition.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds is the inhibition of the JAK-STAT signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene STAT_dimer->Gene 5. Nuclear Translocation Transcription Gene Transcription Gene->Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding Inhibitor 4-Azaindole Inhibitor Inhibitor->JAK Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound Test Compound (e.g., 4-Chloro-1H-pyrrolo [2,3-b]pyridine-5-carbonitrile) Incubation Incubate Kinase with Compound Compound->Incubation Kinase Recombinant JAK Kinase Kinase->Incubation Substrate Peptide Substrate Initiation Initiate Reaction with ATP & Substrate Substrate->Initiation ATP ATP ATP->Initiation Incubation->Initiation Detection Detect Kinase Activity (e.g., ADP-Glo) Initiation->Detection IC50 Determine IC₅₀ Value Detection->IC50

References

Confirming the Identity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. By leveraging reference standards and established analytical techniques, researchers can ensure the quality and integrity of their starting materials, a critical step in drug discovery and development. This document outlines key physicochemical properties, detailed experimental protocols for identity confirmation, and a comparison with potential alternatives.

Physicochemical Properties and Reference Standards

A commercially available reference standard is the primary tool for confirming the identity of a test sample. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 920966-02-5[1][2]
Molecular Formula C₈H₄ClN₃[1][2]
Molecular Weight 177.59 g/mol [1][2]
Appearance White to light brown solid[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

Analytical Techniques for Identity Confirmation

The identity of a sample of this compound can be unequivocally confirmed by comparing its spectroscopic and chromatographic data with that of a certified reference standard. The principal analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the identification of this compound. These protocols are based on established methods for the analysis of related heterocyclic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

    • Sample Preparation: Dissolve 5-10 mg of the sample and the reference standard in 0.6-0.7 mL of the deuterated solvent.

    • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) should be reported in parts per million (ppm) relative to the residual solvent peak.

    • Expected Resonances: The spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrrolo[2,3-b]pyridine core. The number of signals, their chemical shifts, and their coupling patterns should be identical to the reference standard.

  • ¹³C NMR (Carbon-13 NMR):

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Solvent and Sample Preparation: As per ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances: The spectrum should display signals for each unique carbon atom in the molecule. The chemical shifts of these signals must match those of the reference standard.

2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: Prepare dilute solutions (1-10 µg/mL) of the sample and reference standard in a suitable solvent such as acetonitrile or methanol.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Data: The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at an m/z that matches the calculated exact mass of C₈H₅ClN₃⁺ (178.0166). The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl) should also be observed and be identical to the reference standard. Predicted m/z values for other adducts can also be used for confirmation.[4]

AdductPredicted m/z
[M+H]⁺ 178.01665
[M+Na]⁺ 199.99859
[M+K]⁺ 215.97253
[M+NH₄]⁺ 195.04319

3. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 10-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Procedure: Inject equal concentrations of the sample and the reference standard. The retention time of the major peak in the sample chromatogram must match that of the reference standard. Co-injection of the sample and the reference standard should result in a single, sharp peak.

Comparison with Alternative Compounds

In the absence of a certified reference standard for this compound, researchers might consider using closely related compounds for preliminary identification. However, this approach should be undertaken with caution as minor structural differences can lead to significant variations in spectroscopic and chromatographic behavior.

CompoundStructural Difference from TargetPotential for Misidentification
4-Chloro-1H-pyrrolo[2,3-b]pyridine Lacks the 5-carbonitrile group.High. Will have a different molecular weight and distinct NMR and MS spectra.
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Lacks the 4-chloro group.High. Will have a different molecular weight and distinct NMR and MS spectra.
Other Isomeric Chloro-pyrrolo[2,3-b]pyridine-carbonitriles Different substitution patterns of the chloro and carbonitrile groups.Very high. May have the same molecular weight but will exhibit different NMR spectra and HPLC retention times.

Visualizing the Confirmation Workflow and Data Comparison

To aid in the understanding of the identity confirmation process, the following diagrams illustrate the experimental workflow, a hypothetical signaling pathway where this compound might be investigated, and the logic of spectral comparison.

Caption: Workflow for confirming the identity of a test sample against a reference standard.

cluster_pathway Hypothetical Signaling Pathway Involvement receptor Receptor Tyrosine Kinase (RTK) kinase Downstream Kinase (e.g., JAK) receptor->kinase Phosphorylation compound This compound (Potential Inhibitor) compound->kinase Inhibition transcription_factor Transcription Factor (e.g., STAT) kinase->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Proliferation, Survival) gene_expression->cellular_response

Caption: Hypothetical signaling pathway where the compound may act as a kinase inhibitor.

cluster_comparison Logical Relationship for Spectral Data Comparison data_sample Analytical Data (Test Sample) nmr_comp NMR Spectra Match? (Chemical Shifts, Coupling) data_sample->nmr_comp data_ref Analytical Data (Reference Standard) data_ref->nmr_comp ms_comp MS Data Match? (m/z, Isotopic Pattern) nmr_comp->ms_comp Yes hplc_comp HPLC Retention Time Match? ms_comp->hplc_comp Yes identity_confirmed Identity Confirmed hplc_comp->identity_confirmed Yes

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, ensuring laboratory safety and regulatory compliance.

Chemical Profile and Hazards

This compound is classified as an irritant.[1] Due to its chemical structure, which includes a chlorinated pyridine ring and a nitrile group, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubberTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes of the chemical or its solutions.
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of any dusts or vapors.
Spill Management

In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.

  • Evacuation and Notification : Alert others in the vicinity and evacuate the immediate area. Inform the relevant safety officer.

  • Containment : For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.

  • Collection : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Operations and Logistics

The primary route for the disposal of this compound is through a licensed professional waste disposal service. In-lab treatment to reduce its hazardous nature may be possible but should be approached with caution and only after small-scale validation.

Waste Collection and Storage
  • Segregation : Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated labware (e.g., vials, pipette tips, absorbent paper).

  • Waste Container : Use a chemically compatible, leak-proof waste container with a secure, tight-fitting lid. The container should be clearly labeled.

  • Labeling : The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., Irritant, Toxic)

    • The date when the first item of waste was placed in the container.

  • Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.

Transportation and Final Disposal

Transportation of hazardous waste is regulated and must be handled by certified professionals. A hazardous waste manifest will be used to track the waste from your facility to its final disposal location.[2][3]

Table 2: Hazardous Waste Disposal Parameters

ParameterGuideline/Value
EPA Hazardous Waste Code (Anticipated) U-listed waste (e.g., U009 for acrylonitrile, a related nitrile) or F-listed if mixed with solvents. The specific code will be determined by the disposal facility based on the waste profile.
Typical Concentration Limits for Lab Packs While specific limits vary, halogenated organic compounds are often restricted. It is crucial to keep this waste stream separate from non-halogenated solvents to facilitate proper disposal, often through incineration.[4]
Estimated Disposal Cost The cost for lab pack disposal can range from $5 to $20 per pound, depending on the hazard class and volume. Disposal of halogenated waste is typically more expensive than non-halogenated waste.
Waste Manifest Tracking A Uniform Hazardous Waste Manifest is required for off-site transportation.[2][5] This document is signed by the generator, transporter, and the receiving facility, ensuring a complete record of the waste's journey. A sample manifest can be obtained from your institution's Environmental Health and Safety (EHS) office or the EPA's website.[5]

Experimental Protocol: In-Lab Pre-treatment (Generalized)

The following is a generalized protocol for the hydrolysis of the nitrile and chloro-substituents of this compound to potentially less hazardous compounds prior to disposal. This procedure should be validated on a small scale in a controlled laboratory setting before being applied to larger quantities of waste.

Objective : To hydrolyze the nitrile group to a carboxylic acid and potentially displace the chloro group. Both acidic and basic conditions can facilitate nitrile hydrolysis.[6][7][8][9]

Materials :

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure :

  • In a chemical fume hood, dissolve a small, known quantity of the waste compound in a suitable solvent in a round-bottom flask equipped with a stir bar.

  • Slowly add an excess of either the NaOH solution (for basic hydrolysis) or the HCl solution (for acidic hydrolysis).

  • Attach the reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary and may require monitoring (e.g., by TLC) to determine completion.

  • After cooling to room temperature, neutralize the solution. For acidic hydrolysis, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6 and 8. For basic hydrolysis, slowly add an acid (e.g., dilute HCl) to achieve the same pH range.

  • The resulting aqueous solution should be collected as hazardous waste. While the hazardous characteristics may have been reduced, it will still contain organic compounds and salts that require professional disposal.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_prep Preparation and Collection cluster_storage Storage and Segregation cluster_disposal Disposal Process A Identify Waste (this compound) B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Collect Waste in Satellite Accumulation Area D->E F Segregate from Incompatible Waste (e.g., Oxidizers, Acids) E->F G Store in a Secure, Ventilated Area F->G H Request Waste Pickup from EHS G->H I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Waste Disposal Service I->J K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for the disposal of this compound.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate and Notify Spill->Evacuate PPE Don PPE Evacuate->PPE Contain Contain with Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Caption: Emergency spill response procedure.

References

Essential Safety and Operational Guidance for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile. The following procedural guidance is intended to be a readily accessible resource to ensure the safety of laboratory personnel and adherence to established safety standards.

Personal Protective Equipment (PPE)

To minimize exposure risk when handling this compound, the selection and proper use of Personal Protective Equipment (PPE) are of paramount importance. The following table summarizes the recommended PPE, based on guidelines for handling similar pyridine-based compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]Protects against potential splashes and airborne particles that could cause serious eye irritation or damage.[4][5][6][7]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1][3][8] - Lab Coat: A fully-buttoned lab coat is mandatory.[1][3]Prevents skin contact, which can cause irritation.[5][7] Butyl rubber and PVA offer superior chemical resistance to pyridine-based compounds compared to nitrile.[8]
Respiratory Protection - Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] - In cases of inadequate ventilation or for managing large spills, a NIOSH/MSHA-approved respirator may be necessary.[3][8]Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[4][7][9]
Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. The following table outlines the initial response steps.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][10][11] Seek immediate medical attention.[3]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[9][10] If skin irritation occurs, seek medical advice.[5][7]
Inhalation Move the individual to fresh air.[9][10][11] If the person is not breathing, provide artificial respiration.[9][10] Seek medical attention if symptoms occur.[11]
Ingestion Rinse the mouth with water.[9] Do NOT induce vomiting. Seek immediate medical attention.[3]
Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

AspectProtocol
Handling - Use only in a well-ventilated area or under a chemical fume hood.[2][8] - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][11] - Wash hands and any exposed skin thoroughly after handling.[5][7][10][11] - Do not eat, drink, or smoke in the work area.[12]
Storage - Store in a cool, dry, and well-ventilated place.[2][3] - Keep the container tightly closed.[2][10][11] - Store away from incompatible materials such as strong oxidizing agents and strong bases.[10][12]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Plan ComponentProcedure
Spill Response - For small spills, absorb with an inert material such as sand, vermiculite, or earth and place in a sealed container for disposal.[1][12] - For large spills, evacuate the area and contact emergency services.[3] - Ensure adequate ventilation during cleanup.[12]
Waste Disposal - Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[10][11] - Do not allow the chemical to enter drains or waterways.[4][9][13]

Visual Safety Workflow

The following diagrams illustrate the key decision-making processes for ensuring safety when working with this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Start Handling Procedure ppe_check Verify Correct PPE is Worn start->ppe_check fume_hood Ensure Fume Hood is Operational ppe_check->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer reaction_setup Set up Reaction weigh_transfer->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end_procedure End of Procedure dispose_waste->end_procedure

Caption: A streamlined workflow for the safe handling of the chemical from preparation to disposal.

Emergency_Response_Flow cluster_assessment Initial Assessment cluster_action Immediate Action exposure Exposure Event assess_type Identify Exposure (Skin, Eye, Inhalation) exposure->assess_type skin_contact Wash with Soap and Water assess_type->skin_contact Skin eye_contact Flush Eyes with Water for 15 min assess_type->eye_contact Eye inhalation Move to Fresh Air assess_type->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical report_incident Report Incident to Safety Officer seek_medical->report_incident

Caption: A logical flow diagram for responding to an exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.